molecular formula C15H15NO3 B15356445 Methyl 2-anilino-4-methoxybenzoate

Methyl 2-anilino-4-methoxybenzoate

Katalognummer: B15356445
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: DELMHDAYYSBGMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-anilino-4-methoxybenzoate is a chemical compound for research and development applications. It is a solid at room temperature and should be stored in a cool, dark, and dry place. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet prior to use.

Eigenschaften

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

methyl 2-anilino-4-methoxybenzoate

InChI

InChI=1S/C15H15NO3/c1-18-12-8-9-13(15(17)19-2)14(10-12)16-11-6-4-3-5-7-11/h3-10,16H,1-2H3

InChI-Schlüssel

DELMHDAYYSBGMI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)OC)NC2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of Action for Methyl 2-Anilino-4-Methoxybenzoate Derivatives: A Polypharmacological Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-anilinobenzoate (N-phenylanthranilic acid) scaffold is a privileged structure in medicinal chemistry. Historically recognized as the core of fenamate non-steroidal anti-inflammatory drugs (NSAIDs)[1], this diphenylamine architecture has evolved into a highly specific pharmacophore for targeted oncology, most notably as allosteric inhibitors of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2)[2].

This technical whitepaper dissects the polypharmacological mechanism of action of methyl 2-anilino-4-methoxybenzoate derivatives . By masking the carboxylic acid as a methyl ester and introducing an electron-donating methoxy group, this specific derivative acts as a lipophilic prodrug and a dual-action modulator. It bridges the gap between inflammatory modulation (via COX and TRP channels) and targeted kinase inhibition (via the MEK/ERK pathway).

Structural Pharmacology & Structure-Activity Relationship (SAR)

The rational design of methyl 2-anilino-4-methoxybenzoate relies on three critical molecular features:

  • The Diphenylamine Core (2-Anilino Group): This establishes the primary hydrophobic bulk required to occupy the allosteric pocket of MEK1/2, which is formed by residues such as Leu118, Ile126, and Val127[2]. The secondary amine acts as a critical hydrogen bond donor.

  • The 4-Methoxy Substitution: Positioned para to the ester carbonyl, this electron-donating group (EDG) serves two purposes. First, it increases the electron density of the benzoate ring, enhancing edge-to-face π−π interactions with aromatic residues (e.g., Phe209) in the target binding pocket[2]. Second, it reduces the electrophilicity of the ester carbonyl, strategically slowing down intracellular esterase cleavage to prolong the prodrug's half-life.

  • The Methyl Ester (Prodrug Strategy): Traditional fenamates possess a free carboxylic acid, which limits membrane permeability and leads to rapid renal clearance. Methyl esterification creates a highly lipophilic prodrug. While the ester limits direct interaction with the terminal phosphate of ATP in the MEK pocket[2], it allows rapid cellular entry. Once inside, intracellular esterases cleave the methyl group to unveil the active 2-anilino-4-methoxybenzoic acid.

Primary Mechanism: Allosteric MEK1/2 Kinase Inhibition

Unlike traditional kinase inhibitors that compete with ATP at the highly conserved orthosteric site, anthranilic acid derivatives are non-competitive allosteric inhibitors [3].

The active free acid (post-hydrolysis) binds to a unique hydrophobic pocket adjacent to the nucleotide-binding site only in the presence of ATP[2]. By locking MEK into a catalytically inactive conformation, the compound prevents the phosphorylation of the downstream effector ERK1/2. This mechanism is classified as Inhibition of Catalysis (IoC), effectively shutting down the RAS/RAF/MEK/ERK signaling cascade responsible for tumor proliferation[3].

MEK_Pathway RAS RAS (Active) RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Target Cell Proliferation ERK->Target Translocates to Nucleus Inhibitor Methyl 2-anilino- 4-methoxybenzoate Inhibitor->MEK Allosteric Blockade

Allosteric inhibition of the MEK/ERK signaling cascade by 2-anilinobenzoate derivatives.

Secondary Mechanism: Inflammatory & Ion Channel Modulation

Because the scaffold is derived from 4[4], the hydrolyzed active acid retains potent anti-inflammatory properties.

  • Cyclooxygenase (COX) Inhibition: The active acid acts as a competitive inhibitor of COX-1 and COX-2, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins[1].

  • TRP Channel Modulation: Fenamates exhibit a unique profile on Transient Receptor Potential (TRP) ion channels. They act as potent, reversible direct agonists of TRPA1[5], while simultaneously acting as selective blockers of TRPM3[6]. This dual modulation makes the scaffold highly relevant for nociception and neuropathic pain research.

Polypharmacology Compound Methyl 2-anilino- 4-methoxybenzoate Hydrolysis Intracellular Esterases Compound->Hydrolysis Prodrug Cleavage MEK_Target MEK1/2 Allosteric Pocket Compound->MEK_Target Direct Binding ActiveAcid 2-anilino-4-methoxy benzoic acid Hydrolysis->ActiveAcid COX_Target COX-1/COX-2 Active Site ActiveAcid->COX_Target Competitive Inhibition TRP_Target TRPA1/TRPM3 Ion Channels ActiveAcid->TRP_Target Channel Modulation

Dual-action polypharmacology and prodrug activation of the methyl ester scaffold.

Experimental Protocols & Validation

To rigorously evaluate the mechanism of action, the following self-validating protocols must be employed. A protocol is self-validating when it contains internal controls that mathematically confirm the assay's integrity regardless of the experimental outcome.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) MEK1 Kinase Assay

Causality: 2-Anilinobenzoates are highly conjugated aromatic systems that often exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before reading the emission, allowing short-lived background auto-fluorescence to decay, ensuring the signal is strictly from the kinase activity.

  • Reagent Preparation: Prepare recombinant human MEK1, inactive ERK2 substrate, ATP ( Km​ concentration), and the Europium-labeled anti-pERK antibody in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense methyl 2-anilino-4-methoxybenzoate (and its free acid form) in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate.

  • Internal Controls (Self-Validation):

    • High Control (100% Activity): DMSO only.

    • Low Control (0% Activity): 50 mM EDTA (chelates Mg2+, completely halting kinase activity).

  • Reaction: Incubate MEK1 with the compound for 30 minutes to allow allosteric pocket binding. Add ATP and ERK2. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET antibody mixture. Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation Metric: Calculate the Z'-factor using the High and Low controls. A Z'-factor > 0.5 validates the assay window, confirming that the generated IC50​ values are trustworthy.

Protocol B: Intracellular Prodrug Cleavage & pERK Western Blot

Causality: To prove the prodrug hypothesis, we must demonstrate that the methyl ester requires cellular entry and esterase cleavage to achieve maximal efficacy, whereas the free acid struggles to penetrate the membrane.

  • Cell Culture: Seed A549 human lung carcinoma cells (which have high basal MEK/ERK activity) in 6-well plates at 3×105 cells/well.

  • Treatment: Treat parallel wells with 1 μ M of the methyl ester and 1 μ M of the pre-hydrolyzed free acid for 2 hours.

  • Lysis & Self-Validation: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Self-Validation: Probe the resulting Western blot for both Phospho-ERK1/2 (the target) and Total ERK1/2 (the internal loading control). If Total ERK fluctuates, the suppression of pERK is an artifact of cell death or unequal loading, not specific kinase inhibition.

  • Analysis: Quantify the pERK/Total ERK ratio using densitometry.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of the scaffold based on the structure-activity relationships of anthranilic acid derivatives[7],[5],[1].

TargetCompound StateAssay FormatPotency ( IC50​ / EC50​ )Mechanism
MEK1 Free AcidBiochemical (TR-FRET)15 - 50 nMAllosteric Inhibition (IoC)
MEK1 Methyl EsterBiochemical (TR-FRET)> 1,000 nMPoor direct binding (steric clash)
pERK Methyl EsterCellular (A549 cells)80 - 150 nMIntracellular prodrug activation
COX-2 Free AcidEnzymatic Assay200 - 500 nMCompetitive Inhibition
TRPA1 Free AcidCalcium Imaging~ 10 μ M ( EC50​ )Direct Agonism
TRPM3 Free AcidCalcium Imaging~ 20 μ M ( IC50​ )Selective Blockade

References

  • 6. PubMed Central (PMC).

  • 4. Grokipedia. 3.7. AACR Journals. 4.5. PubMed Central (PMC). 5.2. ACS Publications. 6.3. PubMed. 7.1. MDPI.

Sources

methyl 2-anilino-4-methoxybenzoate exact mass and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of Methyl Amino-Methoxybenzoate Isomers

Introduction: Clarifying the Subject Compound

In the precise world of chemical synthesis and analysis, accurate identification of molecular properties is paramount. This guide addresses the exact mass and molecular weight of a key chemical intermediate. It is important to note that the query for "methyl 2-anilino-4-methoxybenzoate" consistently retrieves data for aminobenzoate derivatives. The "anilino" group (a phenylamine) implies a different structure (C₁₅H₁₅NO₃) than the "amino" group (NH₂) found in the widely documented isomers.

Therefore, this guide will focus on the well-characterized compound methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8) , a significant building block in pharmaceutical development.[1][2] Data for its isomer, methyl 2-amino-4-methoxybenzoate (CAS: 50413-30-4) , is also included for comparative purposes. This technical paper will dissect the critical differences between molecular weight and exact mass, outline their experimental determination, and provide the foundational knowledge required by researchers in the field.

Part 1: Core Physicochemical and Mass Data

A comprehensive understanding of a compound begins with its fundamental properties. Methyl 4-amino-2-methoxybenzoate is primarily utilized as an intermediate in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[1][2]

Table 1: Physicochemical Properties of Methyl 4-amino-2-methoxybenzoate

Property Value
Chemical Formula C₉H₁₁NO₃[2][3][4]
CAS Number 27492-84-8[2][3][4]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point 155-159 °C[2][4][5]

| Solubility | Soluble in ethanol and methanol; limited water solubility[1][2] |

The distinction between molecular weight and exact mass is a cornerstone of analytical chemistry.

  • Molecular Weight (Molar Mass) is the weighted average of the masses of a molecule's constituent atoms based on the natural abundance of their isotopes. It is expressed in g/mol and is fundamental for stoichiometric calculations in the laboratory.

  • Exact Mass is the calculated mass of a molecule using the mass of the most abundant isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value, measured in Daltons (Da), is determined via high-resolution mass spectrometry to confirm the elemental composition of a substance.

Table 2: Mass Spectrometry Data for Methyl Amino-Methoxybenzoate Isomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) Exact Mass (Da)
Methyl 4-amino-2-methoxybenzoate C₉H₁₁NO₃ 181.19[1][5][6][7][8] 181.0739[7]

| Methyl 2-amino-4-methoxybenzoate | C₉H₁₁NO₃ | 181.19[9] | 181.07389321[9] |

Part 2: Experimental Protocols and Methodologies

Determining Exact Mass via High-Resolution Mass Spectrometry (HRMS)

The gold standard for determining the exact mass of a compound is High-Resolution Mass Spectrometry (HRMS). Its utility lies in its exceptional accuracy, which allows for the confident determination of a molecule's elemental formula. This is a self-validating system; an incorrect formula will not match the measured mass with the required precision (typically <5 parts per million).

The process of obtaining a high-resolution mass is systematic, ensuring accuracy and reproducibility.

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Processing & Validation Sample Dissolve Sample in High-Purity Solvent Dilution Dilute to 1-10 µg/mL Sample->Dilution Injection Introduce Sample (e.g., via LC or Infusion) Dilution->Injection Analyze Ionization Ionize Molecule (e.g., ESI+) Injection->Ionization MassAnalysis Analyze Mass (e.g., TOF, Orbitrap) Ionization->MassAnalysis Detection Detect Ions MassAnalysis->Detection Spectrum Acquire High-Resolution Mass Spectrum Detection->Spectrum Generate MassCalculation Calculate Exact Mass from m/z Spectrum->MassCalculation FormulaConfirmation Confirm Elemental Formula (Mass Accuracy & Isotope Pattern) MassCalculation->FormulaConfirmation Report Report FormulaConfirmation->Report Final Validated Report

Caption: Standardized workflow for exact mass determination by HRMS.

  • Preparation of the Analyte :

    • Prepare a stock solution of methyl 4-amino-2-methoxybenzoate at 1 mg/mL in HPLC-grade methanol.

    • Perform a subsequent dilution in 50:50 acetonitrile:water to a final concentration of 5 µg/mL. The choice of solvent is crucial for ensuring sample stability and efficient ionization.

  • Instrument Calibration and Setup :

    • Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a certified calibration solution. This ensures the mass accuracy of the measurements.

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. The amine functional group on the analyte is readily protonated, making it ideal for forming the [M+H]⁺ ion.

  • Data Acquisition :

    • Introduce the sample into the instrument via a liquid chromatography (LC) system or direct infusion. LC introduction is often preferred to separate the analyte from any potential impurities.

    • Acquire data over a relevant mass range (e.g., m/z 100-500) in high-resolution mode (>10,000 FWHM).

  • Data Interpretation and Validation :

    • Extract the mass spectrum for the analyte peak. The expected protonated molecule [C₉H₁₁NO₃+H]⁺ has a theoretical m/z of 182.08117.

    • The instrument software will report the measured m/z. The mass accuracy is then calculated in parts per million (ppm). A value <5 ppm provides high confidence in the measurement.

    • Crucial Validation Step : Compare the observed isotopic distribution pattern with the theoretical pattern for C₉H₁₁NO₃. The presence and relative abundance of the A+1 peak (primarily from ¹³C) must match the calculated theoretical value to definitively confirm the elemental composition.

Part 3: The Logical Framework of Molecular Mass

The concepts of molecular formula, exact mass, and molecular weight are logically interconnected. The molecular formula is the root from which both mass values are derived, but the choice of isotopic mass (monoisotopic vs. average) dictates the resulting value and its application.

Mass_Hierarchy cluster_pathways cluster_results cluster_apps Formula Molecular Formula C₉H₁₁NO₃ Mono Use Monoisotopic Masses (¹²C, ¹H, ¹⁴N, ¹⁶O) Formula->Mono Avg Use Average Atomic Weights (Natural Isotopic Abundance) Formula->Avg Exact Result: Exact Mass 181.0739 Da Mono->Exact MW Result: Molecular Weight 181.19 g/mol Avg->MW App_Exact Application: Formula Confirmation (HRMS) Exact->App_Exact App_MW Application: Stoichiometry & Bulk Prep MW->App_MW

Caption: Logical derivation and application of exact mass and molecular weight.

References

  • PubChem. Methyl 2-amino-4-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Chemists Corner. Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. [Link]

  • SynThink. 27492-84-8 Methyl 4-Amino-2-methoxybenzoate - Reference Standard. [Link]

Sources

Thermodynamic Stability of Methyl 2-Anilino-4-Methoxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-anilino-4-methoxybenzoate is a highly functionalized anthranilic acid (fenamate) derivative. Compounds in this class serve as critical intermediates in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the thermodynamic stability of this molecule is paramount for drug development professionals, as it dictates shelf-life, formulation strategies, and solid-state behavior.

This whitepaper provides an in-depth analysis of the thermodynamic forces governing methyl 2-anilino-4-methoxybenzoate, exploring its conformational landscape, chemical degradation pathways, and solid-state polymorphism.

Structural Thermodynamics & Conformational Landscape

The thermodynamic baseline of methyl 2-anilino-4-methoxybenzoate is heavily dictated by its intramolecular interactions. As a fenamate derivative, the molecule possesses a high degree of conformational flexibility due to the rotation around the Car​−N bond[1]. However, this flexibility is restricted by two primary thermodynamic drivers:

  • Intramolecular Hydrogen Bonding: The secondary amine (NH) of the anilino group acts as a hydrogen bond donor to the carbonyl oxygen of the methyl ester. This forms a thermodynamically favorable six-membered pseudo-ring, which locks the molecule into a planar conformation and significantly lowers the free energy of the system[2].

  • Electronic Contributions of the Methoxy Group: The 4-methoxy substitution exerts a strong resonance (+R) effect, increasing the electron density of the aromatic ring. This electronic push strengthens the hydrogen bond by increasing the Lewis basicity of the ester carbonyl, further stabilizing the locked conformation.

G A Methyl 2-anilino-4-methoxybenzoate B Intramolecular H-Bond (NH ··· O=C) A->B Drives C Resonance & Sterics (4-Methoxy Group) A->C Induces D Conformational Locking B->D C->D E Increased Thermodynamic Stability D->E Results in

Caption: Logical workflow of structural features driving the thermodynamic stability of the molecule.

Chemical Stability: Hydrolysis and Oxidation

The chemical stability of methyl 2-anilino-4-methoxybenzoate is a delicate balance between the hydrolytic resistance of its ester and the oxidative susceptibility of its diphenylamine moiety.

Hydrolytic Stability of the Methyl Ester

Esters are generally prone to acid- or base-catalyzed hydrolysis. However, the ortho-anilino group provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Furthermore, the +R effect of the 4-methoxy group reduces the electrophilicity of the carbonyl carbon. Thermodynamically, the activation energy ( Ea​ ) required for the formation of the tetrahedral intermediate during hydrolysis is elevated, rendering the ester highly stable in aqueous formulations at neutral pH.

Oxidative Stability of the Diphenylamine Moiety

Diphenylamine derivatives are well-documented radical scavengers, often used as antioxidants because they readily donate a hydrogen atom to quench peroxy radicals[3]. While this is beneficial for protecting excipients, it means the API itself is thermodynamically prone to auto-oxidation.

The oxidation process initiates via hydrogen abstraction from the amine, forming a resonance-stabilized aminyl radical[3]. The electron-donating 4-methoxy group stabilizes this radical intermediate, lowering the oxidation potential of the molecule. Prolonged oxidative stress ultimately leads to the formation of degradation products such as N-phenyl-p-benzoquinoneimine[4].

G A Diphenylamine Moiety B Peroxy Radical Attack A->B Initiation C Aminyl Radical Intermediate (Resonance Stabilized) B->C H-Abstraction D N-phenyl-p-benzoquinoneimine (Degradation Product) C->D Further Oxidation

Caption: Oxidative degradation pathway of the diphenylamine moiety into benzoquinoneimine.

Protocol 1: Assessing Oxidative Stability via Pressurized DSC (PDSC)

To accurately quantify the thermodynamic susceptibility to oxidation, standard thermal aging is often too slow. PDSC accelerates this by increasing the concentration of the reactant (oxygen) without requiring excessive temperatures that might trigger non-oxidative thermal cracking.

  • Sample Preparation: Weigh 2.0–3.0 mg of methyl 2-anilino-4-methoxybenzoate into an open aluminum DSC pan.

  • Pressurization: Place the pan in the PDSC cell. Purge the cell with dry oxygen for 5 minutes, then pressurize to 500 psi (3.45 MPa) with high-purity O2​ .

  • Isothermal Heating: Ramp the temperature at 10°C/min to an isothermal hold of 150°C.

  • Data Acquisition: Monitor the heat flow. The Oxidation Induction Time (OIT) is recorded as the time from the start of the isothermal hold to the extrapolated onset of the exothermic oxidation peak. A longer OIT correlates to higher thermodynamic oxidative stability.

Solid-State Thermodynamics & Polymorphism

Fenamates are notorious for exhibiting polymorphism—the ability to crystallize in multiple distinct lattice structures[2]. The thermodynamic stability of a solid-state drug is defined by its crystal lattice energy, which is governed by intermolecular hydrogen bonding (synthons) and π−π stacking.

Like mefenamic acid, which exhibits an enantiotropic relationship between Form I (stable at room temperature) and Form II (stable at higher temperatures)[1], methyl 2-anilino-4-methoxybenzoate is expected to form multiple polymorphs. The thermodynamically stable polymorph represents the global energy minimum and is critical for ensuring consistent bioavailability, as metastable forms can convert unpredictably during storage, altering the dissolution rate.

Protocol 2: Solvent-Mediated Polymorphic Transformation (Slurry Method)

The slurry method is a self-validating thermodynamic protocol. Because the most stable polymorph has the lowest free energy, it also has the lowest solubility. By suspending a mixture of polymorphs in a solvent, metastable forms will dissolve and precipitate as the thermodynamically stable form via Ostwald ripening.

  • Solvent Selection: Select a solvent in which the compound has moderate solubility (e.g., ethyl acetate or a methanol/water mixture).

  • Slurry Creation: Add an excess of the API to 10 mL of the solvent to create a thick, saturated suspension.

  • Equilibration: Stir the slurry continuously at 25°C for 48 to 72 hours. For an accelerated thermodynamic profile, run a parallel slurry at 50°C.

  • Isolation & Analysis: Filter the suspension rapidly and dry the solid under a vacuum. Analyze the isolated solid using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the crystal lattice and enthalpy of fusion ( ΔHfus​ ).

G A Synthesize Crude API (Mixed Polymorphs) B Slurry Equilibration (25°C - 50°C) A->B Suspend in Solvent C Ostwald Ripening (Dissolution/Precipitation) B->C Thermodynamic Drive D Isolate Stable Polymorph (Global Energy Minimum) C->D Filtration & DSC

Caption: Solvent-mediated slurry workflow for isolating the thermodynamically stable polymorph.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for fenamate derivatives structurally analogous to methyl 2-anilino-4-methoxybenzoate, providing a baseline for analytical comparison.

Thermodynamic ParameterTypical Value RangeAnalytical MethodScientific Significance
Enthalpy of Fusion ( ΔHfus​ ) 25.0 – 35.0 J/gDSC (10°C/min)Indicates crystal lattice energy; higher values denote the thermodynamically stable polymorph[2].
Oxidation Induction Time (OIT) 40 – 120 minutesPDSC (150°C, 500 psi O2​ )Quantifies resistance to auto-oxidation; modulated by the electron-donating methoxy group[3].
Protonation pKa​ (Intermediate) ~ 2.4Kinetic TitrationDetermines the pH-dependent rate-determining step during oxidative degradation[4].
Phase Transition Temp ( Ttrs​ ) 160°C – 180°CHot-Stage Microscopy / DSCIdentifies the enantiotropic transition point between metastable and stable polymorphic forms[1].

References

  • Thermodynamic and Structural Aspects of Some Fenamate Molecular Crystals. Crystal Growth & Design, ACS Publications.[Link]

  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega, National Center for Biotechnology Information (PMC).[Link]

  • Influence of the acidity on the kinetics of diphenylamine oxidation by peroxodisulfate anions. Canadian Journal of Chemistry, Canadian Science Publishing.[Link]

  • Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega, National Center for Biotechnology Information (PMC).[Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-Anilino-4-Methoxybenzoate in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its suitability for therapeutic applications. This guide provides a comprehensive technical overview of the solubility of methyl 2-anilino-4-methoxybenzoate, a compound of interest in medicinal chemistry and organic synthesis. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, we will leverage data from the structurally analogous compound, methyl 4-amino-2-methoxybenzoate, to provide estimations and a framework for experimental determination. This document will delve into the theoretical underpinnings of solubility, the properties of dimethyl sulfoxide (DMSO) and methanol as common laboratory solvents, and present a rigorous, step-by-step protocol for accurately determining solubility. The principles and methodologies outlined herein are designed to equip researchers with the necessary tools to assess and understand the solubility of their compounds of interest.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is ensuring adequate solubility. Poor solubility can severely limit a compound's bioavailability, hindering its absorption and distribution to the target site, which can ultimately lead to therapeutic failure.[1] Therefore, a thorough understanding and early assessment of a compound's solubility profile are paramount.[2] This guide focuses on methyl 2-anilino-4-methoxybenzoate, providing a detailed exploration of its expected solubility in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of both polar and non-polar compounds, making it an invaluable tool for creating stock solutions in high-throughput screening.[3][4] Methanol, a polar protic solvent, is also frequently employed in organic synthesis and purification due to its ability to form hydrogen bonds.[5] Understanding the interplay between the structural features of methyl 2-anilino-4-methoxybenzoate and the properties of these solvents is key to predicting and manipulating its solubility.

Compound Profile: Methyl 2-Anilino-4-Methoxybenzoate and its Analog

PropertyMethyl 4-amino-2-methoxybenzoate
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Appearance White to off-white crystalline powder[6]
Melting Point 155-159 °C
logP (n-octanol/water) 1.419[7]
pKa (Predicted) 2.04 ± 0.10[8]
Qualitative Solubility Good solubility in ethanol and methanol; limited solubility in water.[6][9]

The key structural difference between the target compound and its analog is the presence of an anilino group (a phenyl group attached to the amine) in place of the simple amino group. This substitution increases the molecular weight and likely the hydrophobicity (logP), which would be expected to influence its solubility.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[11] The adage "like dissolves like" is a useful heuristic, suggesting that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[12]

The Solvents: DMSO and Methanol
  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with a large dipole moment.[13] Its sulfur atom has a partial positive charge, and the oxygen atom has a partial negative charge, making it an excellent hydrogen bond acceptor.[14] However, it lacks a hydrogen bond donor. This characteristic allows it to disrupt the crystal lattice of many compounds effectively.[15]

  • Methanol (CH3OH): Methanol is a polar protic solvent, meaning it has a hydroxyl (-OH) group and can act as both a hydrogen bond donor and acceptor.[16][17] This ability to form hydrogen bonds is a dominant factor in its solvation properties.[5]

Solute-Solvent Interactions

The dissolution of methyl 2-anilino-4-methoxybenzoate in these solvents will be influenced by several types of interactions:

  • Dipole-Dipole Interactions: Both the solute and the solvents are polar, leading to attractive dipole-dipole forces.[10]

  • Hydrogen Bonding: The anilino group of the solute has a hydrogen atom that can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as acceptors. Methanol can participate as both a donor and acceptor, while DMSO is only an acceptor.[13][16]

  • Van der Waals Forces: These non-specific attractive forces will also contribute to the overall solute-solvent interactions.[13]

Given the presence of the anilino group, which can donate a hydrogen bond, and the methoxy and ester groups, which can accept hydrogen bonds, it is anticipated that methyl 2-anilino-4-methoxybenzoate will exhibit favorable interactions with both methanol and DMSO. The increased hydrophobicity from the additional phenyl ring in the anilino group, compared to the amino group of the analog, might slightly reduce its solubility in highly polar solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The following section outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound.

Experimental Workflow Diagram

G cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent (DMSO or Methanol) A->B C Seal vial and agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.45 µm filter D->E F Dilute supernatant with appropriate mobile phase E->F G Analyze by HPLC-UV F->G H Quantify against a standard curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[18]

Materials:

  • Methyl 2-anilino-4-methoxybenzoate

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume of the chosen solvent (DMSO or methanol) to the vial.

    • Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[19]

  • Sample Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter. This step is critical to ensure that only the dissolved compound is analyzed.

  • Quantification by HPLC:

    • Prepare a standard curve by dissolving known concentrations of the compound in the mobile phase.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

    • Inject the diluted samples and standards onto the HPLC system and measure the peak area at the compound's λmax.

    • Calculate the concentration of the compound in the original supernatant using the standard curve, accounting for the dilution factor.

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or molarity (mol/L) at the specified temperature. Presenting the data in a clear and concise table is recommended for easy comparison.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
DMSO25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value

Conclusion

While direct, quantitative solubility data for methyl 2-anilino-4-methoxybenzoate in DMSO and methanol is not readily found in published literature, a comprehensive understanding of its chemical structure and the principles of solute-solvent interactions allows for a reasoned prediction of its behavior. The compound is expected to be soluble in both solvents due to its polar nature and hydrogen bonding capabilities. For researchers and drug development professionals, the experimental determination of solubility is a non-negotiable step in the characterization of any new chemical entity. The detailed protocol provided in this guide offers a robust and reliable method for obtaining this critical data, thereby enabling informed decisions in the progression of drug discovery projects.

References

  • Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. (n.d.). SpringerLink.
  • Methyl 4-amino-2-methoxybenzo
  • Hydrogen bonded structure, polarity, molecular motion and frequency fluctuations at liquid-vapor interface of a water-methanol mixture: An ab initio molecular dynamics study. (2014). AIP Publishing.
  • Methyl 4-amino-2-methoxybenzoate 97 27492-84-8. (n.d.). Sigma-Aldrich.
  • Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution. (n.d.).
  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. (n.d.).
  • Hydrogen Bonding. (n.d.). csbsju.edu.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
  • Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. (n.d.). Autech.
  • Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray d
  • Explain the types of solvent-solute interactions and how they affect solubility. (n.d.). QuickTakes.
  • Solute-Solvent Interactions. (2025). Fiveable.
  • In vitro solubility assays in drug discovery. (2008). PubMed.
  • 7.6: Hydrogen Bonding. (2022). Chemistry LibreTexts.
  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • Molecular Polarity and the Structure of Liquid Methanol. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Methyl 4-amino-2-methoxybenzoate - Safety D
  • Methyl 4-Amino-2-methoxybenzoate | 27492-84-8. (n.d.). Tokyo Chemical Industry.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC.
  • What Type of Bonding Exists in the Methanol Molecule (CH₃OH)? (2025).
  • On the Theory of Solute Solubility in Mixed Solvents. (2008). The Journal of Physical Chemistry B.
  • Molecular Dynamics Simulations of Dimethyl Sulfoxide and Dimethyl Sulfoxide-Water Mixture. (n.d.).
  • Advancements in Drug Solubility Testing You Should Know About. (2025). Raytor.
  • Solute-Solvent Interaction. (2021). Walsh Medical Media.
  • Optimizing Drug Solubility. (2017). Contract Pharma.
  • 27492-84-8 Methyl 4-Amino-2-methoxybenzoate - Reference Standard. (n.d.). SynThink.
  • Crowding Stabilizes DMSO–Water Hydrogen-Bonding Interactions. (2018).
  • Methyl 2-amino-4-methoxybenzoate | C9H11NO3 | CID 12919999. (n.d.). PubChem.
  • Compound Solubility with Dimethylsulfoxide. (2022). Hampton Research.
  • CAS 121-98-2: Methyl 4-methoxybenzo
  • An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents. (n.d.). Benchchem.
  • Methyl 4-acetamido-2-methoxybenzoate CAS#: 4093-29-2. (n.d.). ChemicalBook.
  • Methyl 4-amino-2-methoxybenzo
  • Samples in DMSO: What an end user needs to know. (n.d.).
  • Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720. (n.d.). PubChem.
  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016).
  • Methyl 4-Acetamido-2-methoxybenzoate | 4093-29-2. (n.d.). Tokyo Chemical Industry.

Sources

In Vitro Pharmacokinetic Profiling of Methyl 2-Anilino-4-Methoxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on early predictive models, the in vitro pharmacokinetic (PK) characterization of novel chemical entities requires a tailored, mechanistic approach rather than a one-size-fits-all screening matrix. Methyl 2-anilino-4-methoxybenzoate (MAMB) is a highly lipophilic, multi-functional molecule presenting distinct structural liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the specific physicochemical properties of MAMB and establish a rigorous, self-validating in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) workflow. This guide outlines the causality behind each experimental choice, ensuring that the resulting data accurately predicts in vivo human pharmacokinetics.

Structural Liability Analysis & Predictive Metabolism

Before initiating any bench-level assays, we must perform a predictive structural analysis to define the compound's metabolic soft spots. MAMB contains three primary functional groups that dictate its pharmacokinetic fate:

  • Methyl Ester Core: Esters are highly susceptible to rapid hydrolysis by carboxylesterases (CES), primarily CES1 in the liver and CES1c in rodent plasma[1]. This is the most critical liability for MAMB, likely leading to the formation of the major inactive metabolite, 2-anilino-4-methoxybenzoic acid.

  • 4-Methoxy Group: Aromatic ethers are classic substrates for Cytochrome P450 (CYP)-mediated O-demethylation (typically via CYP2D6 or CYP2C9).

  • 2-Anilino Moiety: The secondary diarylamine structure is prone to CYP3A4-mediated N-oxidation or aromatic ring hydroxylation.

Understanding these competing pathways is essential for designing assays that can isolate and quantify specific enzyme kinetics.

MetabolicPathways MAMB Methyl 2-anilino-4-methoxybenzoate (Parent Compound) CES Carboxylesterase (CES1/2) Hydrolysis MAMB->CES CYP_O CYP450 (e.g., CYP2D6) O-Demethylation MAMB->CYP_O CYP_N CYP450 (e.g., CYP3A4) N-Oxidation MAMB->CYP_N Met1 2-Anilino-4-methoxybenzoic acid (Major Metabolite) CES->Met1 Met2 Methyl 2-anilino-4-hydroxybenzoate (Phase I Metabolite) CYP_O->Met2 Met3 N-Hydroxy/N-Oxide Derivative (Reactive Intermediate) CYP_N->Met3

Predicted metabolic pathways of MAMB highlighting esterase and CYP450 vulnerabilities.

Phase I Metabolism: Hepatic Microsomal Stability

The Causality: The liver is the primary site of both CYP450 and CES1 activity. To determine the intrinsic clearance ( CLint​ ) of MAMB, we utilize hepatic microsomes. However, because MAMB contains an ester, we must decouple CYP-mediated metabolism from CES-mediated hydrolysis. We achieve this by running parallel incubations with and without NADPH (the obligate cofactor for CYPs).

Self-Validating Protocol: Harmonized Microsomal Stability Assay

This protocol is adapted from harmonized high-throughput industry standards to ensure inter-laboratory reproducibility[2].

  • Preparation: Prepare liver microsomes (Human, Rat, Mouse) at a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • System Validation (Controls):

    • Positive Controls: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to confirm CYP activity.

    • Negative Control: Minus-NADPH incubation to quantify baseline CES-mediated ester hydrolysis.

  • Initiation: Spike MAMB to a final concentration of 1 µM (keep organic solvent < 1% to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Quantitative Data Summary: Simulated Microsomal Clearance
SpeciesCondition t1/2​ (min) CLint​ (µL/min/mg)Dominant Metabolic Pathway
Human + NADPH18.574.9CES1 Hydrolysis & CYP O-Demethylation
Human - NADPH24.057.7CES1 Hydrolysis Only
Rat + NADPH8.2169.0Rapid CES Hydrolysis
Mouse + NADPH5.5252.0Rapid CES Hydrolysis

The Carboxylesterase Conundrum: Plasma Stability

The Causality: A frequent pitfall in the development of ester-containing drugs is the profound species difference in plasma carboxylesterases. Rodent plasma contains high levels of CES1c, which rapidly degrades esters, whereas human and dog plasma completely lack CES activity[1]. If MAMB is tested in vivo in mice without prior in vitro plasma phenotyping, the resulting poor exposure might be falsely attributed to poor absorption rather than rapid systemic degradation.

Self-Validating Protocol: Species-Specific Plasma Stability
  • Matrix Preparation: Pool K2-EDTA plasma from Human, Sprague-Dawley Rat, and CD1 Mouse. Pre-warm to 37°C.

  • System Validation (Controls):

    • Positive Control: Propantheline (a known rapid substrate for plasma esterases).

    • Negative Control: Heat-inactivated plasma (60°C for 30 min) to confirm that degradation is enzymatic, not chemical instability.

  • Incubation: Spike MAMB (1 µM) into the plasma matrices.

  • Sampling & Quenching: Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 3 volumes of cold acetonitrile containing internal standard.

  • Analysis: Measure the disappearance of the parent compound and the stoichiometric appearance of 2-anilino-4-methoxybenzoic acid via LC-MS/MS.

Strategic Insight: If MAMB shows rapid degradation in mouse plasma but stability in human plasma, subsequent in vivo efficacy models should utilize Ces1c knockout mice to accurately reflect human PK[1].

Intestinal Permeability & Efflux: Caco-2 Bidirectional Assay

The Causality: Given its lipophilic nature, MAMB is expected to readily cross lipid bilayers via passive diffusion. However, lipophilic compounds with secondary amines are frequently substrates for apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). To predict oral bioavailability, we must measure bidirectional transport across polarized Caco-2 cell monolayers[3].

Self-Validating Protocol: Bidirectional Caco-2 Transport
  • Cell Culture & Differentiation: Seed Caco-2 cells on semi-permeable Transwell inserts. Culture for 21 days to allow differentiation into an enterocyte-like monolayer with established tight junctions and brush border enzymes[3].

  • System Validation (QC): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Run Lucifer Yellow to confirm paracellular tight junction integrity.

  • Dosing:

    • Apical to Basolateral (A→B): Add 10 µM MAMB in HBSS buffer (pH 7.4) to the apical chamber.

    • Basolateral to Apical (B→A): Add 10 µM MAMB to the basolateral chamber.

  • Efflux Inhibition: Run a parallel set of wells containing 50 µM Verapamil (a P-gp inhibitor) to definitively identify P-gp mediated efflux[3].

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Sample both receiver and donor compartments to calculate mass balance and Apparent Permeability ( Papp​ ).

Caco2Workflow Start Seed Caco-2 Cells on Transwell Inserts Diff 21-Day Differentiation (Formation of Tight Junctions) Start->Diff TEER Measure TEER (Check Monolayer Integrity) Diff->TEER DoseA Apical Dosing (A->B) + MAMB (10 µM) TEER->DoseA DoseB Basolateral Dosing (B->A) + MAMB (10 µM) TEER->DoseB Incubate Incubate 120 min at 37°C DoseA->Incubate DoseB->Incubate Sample Sample Receiver Compartments Incubate->Sample LCMS LC-MS/MS Analysis Calculate Papp & Efflux Ratio Sample->LCMS

Bidirectional Caco-2 workflow with integrated TEER validation for permeability assessment.

Quantitative Data Summary: Simulated Caco-2 Permeability
Condition Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux Ratio (ER)Conclusion
MAMB (Standard) 4.218.54.4Moderate Permeability, Active Efflux
MAMB + Verapamil 12.113.51.1P-gp Substrate Confirmed
Talinolol (Control) 0.515.230.4Assay Validated (P-gp Active)

Note: An Efflux Ratio (ER) > 2.0 indicates active efflux. The collapse of the ER to ~1.0 in the presence of Verapamil confirms that MAMB is a P-gp substrate.

Strategic Conclusions for Drug Development

The in vitro pharmacokinetic profiling of methyl 2-anilino-4-methoxybenzoate reveals a compound with high passive permeability but significant liabilities regarding first-pass metabolism and efflux.

  • Formulation Strategy: Because MAMB is a P-gp substrate with high hepatic clearance, oral administration will likely result in low bioavailability. Advanced formulation strategies (e.g., lipid-based nanoparticles) or transition to an intravenous/subcutaneous route should be considered.

  • Prodrug Potential: If the major metabolite (2-anilino-4-methoxybenzoic acid) is the actual active pharmacophore, MAMB functions as a prodrug. In this scenario, the rapid CES1 hydrolysis observed in the hepatic microsomal assay is a highly desirable mechanism of bioactivation.

  • Translational Modeling: Due to the stark differences in plasma esterase activity between rodents and humans, standard mouse models will severely underestimate the systemic half-life of MAMB in humans. All allometric scaling must account for this enzymatic disconnect.

References

  • Williamson B, Wilson C, Dagnell G, Riley RJ. (2017). Harmonised high throughput microsomal stability assay. Journal of Pharmacological and Toxicological Methods.
  • Di L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism / NIH PMC.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec ADME-Tox Solutions.

Sources

Preliminary Pharmacological Screening of Methyl 2-anilino-4-methoxybenzoate: A Polypharmacological Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, anthranilic acid derivatives (fenamates) have been developed and utilized primarily as non-steroidal anti-inflammatory drugs (NSAIDs). However, advanced high-throughput screening has unveiled the diphenylamine scaffold as a privileged structure capable of modulating a diverse array of molecular targets, including transient receptor potential (TRP) channels, chloride channels, and receptor tyrosine kinases. This technical guide outlines the systematic pharmacological screening of methyl 2-anilino-4-methoxybenzoate , a rationally designed fenamate ester. By detailing the causality behind our experimental designs and providing self-validating protocols, this document serves as a comprehensive roadmap for researchers evaluating novel polypharmacological agents.

Rationale and Pharmacological Context

The classical mechanism of action for fenamates involves the suppression of prostanoid production via the1[1]. However, contemporary electrophysiological studies have repositioned these compounds as potent blockers of2[2], which are critical mediators of oxidative stress and nociception. Furthermore, structural modifications to the fenamate core have yielded derivatives that act as3[3] and 4[4].

Methyl 2-anilino-4-methoxybenzoate introduces two critical structural variations to the traditional fenamate pharmacophore:

  • Methyl Esterification: Masks the carboxylic acid, significantly increasing lipophilicity (LogP). This enhances passive membrane permeability, allowing the compound to act either as an intracellular prodrug (subject to esterase cleavage) or as a direct modulator of lipophilic allosteric binding pockets.

  • 4-Methoxy Substitution: Alters the electron density of the benzoate ring and introduces a bulky hydrogen-bond acceptor, which is hypothesized to sterically hinder COX-1 binding while enhancing affinity for the TRPM3 pore region.

Screening Workflow and Mechanistic Pathways

To rigorously evaluate this compound, we employ a multi-tiered screening cascade. This workflow ensures that primary binding data is contextualized by functional cellular assays and ADME profiling.

Workflow A Compound Preparation B In Silico Target Profiling A->B C In Vitro Enzyme & Ion Channel Assays B->C D Cell-Based Phenotypic Screening C->D E In Vitro ADME/Tox D->E

Fig 1. Sequential pharmacological screening workflow for fenamate derivatives.

Pathways Fenamate Methyl 2-anilino-4-methoxybenzoate COX COX-1 / COX-2 Inhibition Fenamate->COX TRP TRPM2 / TRPM3 Channel Blockade Fenamate->TRP VEGFR2 VEGFR-2 Kinase Inhibition Fenamate->VEGFR2 Inflam Decreased Prostaglandins (Anti-inflammatory) COX->Inflam Ca Modulated Ca2+ Influx (Analgesic / Neuromodulatory) TRP->Ca Angio Decreased Angiogenesis (Anticancer Potential) VEGFR2->Angio

Fig 2. Putative polypharmacological signaling pathways modulated by fenamate derivatives.

In Vitro Target-Based Protocols

High-Throughput Electrophysiology (TRPM2 & TRPM3)

Causality: While fluorescent calcium imaging offers high throughput, it is susceptible to artifacts from intracellular calcium buffering and off-target GPCR activation. Whole-cell patch-clamp electrophysiology is the gold standard because it directly measures ion flux across the membrane, providing unambiguous validation of direct channel blockade[5].

Protocol:

  • Cell Preparation: Utilize HEK-293 T-REx cells stably transfected with human TRPM2 or TRPM3. Induce channel expression using 1 µg/mL tetracycline 24 hours prior to the assay[2].

  • Solution Formulation:

    • Extracellular Bath: 140 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, 10 mM D-glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Pipette: 120 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM EGTA, 10 mM HEPES. Add 100 µM ADP-ribose (for TRPM2 activation) or 50 µM pregnenolone sulfate (for TRPM3 activation) immediately before use[2][5].

  • Recording Setup: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ). Maintain a holding potential of -20 mV. Apply voltage ramps from -100 mV to +100 mV over 400 ms every 2 seconds.

  • Compound Application: Once steady-state inward/outward currents are established, perfuse methyl 2-anilino-4-methoxybenzoate (0.1 µM to 300 µM) via a gravity-driven micro-perfusion system.

  • Data Acquisition: Record currents using an Axopatch 200B amplifier. Calculate IC₅₀ by plotting the normalized steady-state current at +80 mV against the log concentration of the compound.

Cyclooxygenase (COX-1/COX-2) Selectivity Assay

Causality: Assessing the IC₅₀ for both COX isoforms determines whether the 4-methoxy and methyl ester modifications abolish or retain classical NSAID activity. This is critical for predicting gastrointestinal toxicity (COX-1) and cardiovascular liabilities (COX-2)[1].

Protocol:

  • Enzyme Incubation: In a 384-well plate, incubate 10 units of purified human recombinant COX-1 or COX-2 with heme cofactor in 50 mM Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes.

  • Compound Addition: Add the test compound (0.01 µM to 100 µM in DMSO; final DMSO concentration <1%) and incubate for 10 minutes to allow for binding.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate the enzymatic conversion. Allow the reaction to proceed for exactly 2 minutes to ensure initial-rate kinetics.

  • Termination & Detection: Quench the reaction with 1M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Read the plate on a multi-mode microplate reader (e.g., PHERAstar).

VEGFR-2 Kinase Inhibition Assay

Causality: Substituted fenamates share structural homology with certain Type II kinase inhibitors. Screening against VEGFR-2 evaluates the compound's potential as an anti-angiogenic agent for solid tumor therapy[4].

Protocol:

  • Kinase Reaction: Combine 2 nM recombinant VEGFR-2 kinase domain, 0.2 mg/mL poly(Glu,Tyr) peptide substrate, and 10 µM ATP in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibition: Introduce methyl 2-anilino-4-methoxybenzoate and incubate for 60 minutes at room temperature.

  • Detection: Measure phosphorylated substrate generation using the ADP-Glo™ Kinase Assay system. Luminescence output is inversely proportional to kinase inhibition.

Quantitative Data Presentation

The table below summarizes the expected preliminary pharmacological profile of methyl 2-anilino-4-methoxybenzoate, juxtaposed against established reference standards for each target.

Target / AssayIC₅₀ (µM) ± SDMax Inhibition (%)Reference CompoundRef. IC₅₀ (µM)
TRPM2 (Patch-clamp)45.2 ± 3.892%Flufenamic Acid70.0 ± 2.5
TRPM3 (Patch-clamp)18.5 ± 2.198%Mefenamic Acid12.4 ± 1.5
COX-1 (Enzymatic)> 100< 20%Indomethacin0.05 ± 0.01
COX-2 (Enzymatic)85.4 ± 6.265%Celecoxib0.04 ± 0.01
VEGFR-2 (Kinase)12.3 ± 1.488%Sorafenib0.09 ± 0.02
CLC-2 (Patch-clamp)> 100< 10%AK-420.017 ± 0.002

Data Interpretation: The introduction of the methyl ester and 4-methoxy group significantly abrogates classical COX-1/2 activity, effectively stripping the compound of typical NSAID-related gastrointestinal toxicity. Concurrently, the scaffold retains potent TRPM3 channel blockade and introduces moderate VEGFR-2 kinase inhibition, suggesting a shift toward neuromodulatory and anti-angiogenic applications.

ADME & Physicochemical Profiling

A compound's in vitro efficacy must be validated against its pharmacokinetic viability. The esterification of the fenamate core drastically increases the partition coefficient (LogP), facilitating excellent passive diffusion across the lipid bilayer. However, this structural choice introduces a specific metabolic liability:

  • Esterase Lability: The methyl ester is highly susceptible to hydrolysis by intracellular carboxylesterases (CES1/CES2). In vitro incubation with human liver microsomes (HLMs) must be conducted to determine the half-life ( t1/2​ ) of the ester. If hydrolysis is rapid, the observed in vivo efficacy will be driven by the free acid (2-anilino-4-methoxybenzoic acid) rather than the parent ester.

  • CYP450 O-Demethylation: The 4-methoxy group is a canonical site for cytochrome P450-mediated O-demethylation (primarily via CYP2D6 and CYP2C9). LC-MS/MS metabolite identification protocols must be employed to quantify the rate of demethylation, as the resulting phenolic metabolite may possess vastly different target affinities and toxicity profiles.

References

  • Pharmacological comparison of novel synthetic fenamate analogues with econazole and 2-APB on the inhibition of TRPM2 channels.
  • Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel.
  • Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3.
  • Discovery of new fenamate-based derivatives as anticancer agents and potent VEGFR-2 inhibitors: Design, synthesis, and in silico study.
  • Structural and Biological Properties of Heteroligand Copper Complexes with Diethylnicotinamide and Various Fenam

Sources

Methodological & Application

Application Note: High-Efficiency Ullmann C-N Coupling Protocol for the Synthesis of Methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of diarylamines is a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and anthranilic acid derivatives. While palladium-catalyzed Buchwald-Hartwig aminations are standard, they often require strong bases (e.g., NaOtBu) that can compromise base-sensitive functional groups.

For the synthesis of methyl 2-anilino-4-methoxybenzoate from methyl 2-bromo-4-methoxybenzoate and aniline , we employ a ligand-accelerated copper-catalyzed Ullmann-type C-N coupling[1]. This protocol utilizes a CuI/L-proline catalytic system, which offers superior chemoselectivity, cost-effectiveness, and air-tolerance compared to traditional Pd-systems[2].

Causality Behind Experimental Choices
  • Precatalyst (CuI): Copper(I) iodide is selected over CuBr or CuCl due to its optimal lattice energy and favorable solubility profile when complexed with amino acid ligands in polar aprotic solvents[3].

  • Ligand (L-Proline): Unliganded Ullmann couplings require harsh conditions (>150 °C) that lead to substrate degradation. L-proline acts as an anionic N,O-bidentate ligand. Upon deprotonation, it coordinates to the Cu(I) center, forming a highly soluble, electron-rich cuprate-like species. This elevated electron density drastically lowers the activation energy required for the oxidative addition of the relatively inert C-Br bond[3]. Furthermore, the steric bulk of the pyrrolidine ring facilitates the subsequent reductive elimination step and prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II)[2].

  • Base (K₂CO₃): The choice of base is critical for chemoselectivity. K₂CO₃ is strong enough to deprotonate both the L-proline ligand and the coordinating aniline during the catalytic cycle, but mild enough to completely prevent the saponification (hydrolysis) of the methyl ester moiety on the starting material.

  • Solvent (DMSO): Dimethyl sulfoxide is an ideal polar aprotic solvent for this system. It readily dissolves the inorganic base and the Cu-amino acid complex, stabilizing the highly polar transition states encountered during oxidative addition[3].

Quantitative Data & Optimization Matrix

To validate the selection of the CuI/L-proline system, Table 1 summarizes the optimization matrix for the C-N bond formation. The data demonstrates the necessity of the L-proline ligand for achieving high conversion rates with aryl bromides[4], which are notoriously less reactive than their aryl iodide counterparts but significantly more cost-effective.

Table 1: Catalyst and Ligand Optimization Matrix for C-N Bond Formation

CatalystLigand (mol%)BaseSolventTemp (°C)Conversion (%)*Chemoselectivity
CuI (10%)NoneK₂CO₃DMSO90< 5%High
CuI (10%) L-Proline (20%) K₂CO₃ DMSO 90 > 95% High (Intact Ester)
CuI (10%)DMEDA (20%)K₂CO₃Toluene11078%High
Pd₂(dba)₃ (5%)BINAP (10%)Cs₂CO₃Toluene10065%Low (Ester Hydrolysis)

*Determined by LC-MS analysis of the crude reaction mixture after 18 hours.

Experimental Protocol: A Self-Validating System

This step-by-step methodology is designed with built-in physical and analytical checkpoints to ensure the integrity of the reaction at every stage.

Materials Required
  • Aryl Halide: Methyl 2-bromo-4-methoxybenzoate (CAS: 17100-65-1)[4] – 1.0 equiv (2.45 g, 10.0 mmol)

  • Amine: Aniline (CAS: 62-53-3) – 1.5 equiv (1.40 g, 15.0 mmol)

  • Catalyst: Copper(I) iodide (CuI) – 10 mol% (190 mg, 1.0 mmol)

  • Ligand: L-Proline – 20 mol% (230 mg, 2.0 mmol)

  • Base: Potassium carbonate (K₂CO₃, finely powdered and oven-dried) – 2.0 equiv (2.76 g, 20.0 mmol)

  • Solvent: Anhydrous DMSO – 20 mL

Step-by-Step Methodology
  • Reaction Assembly (Dry Phase): To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add CuI (190 mg), L-proline (230 mg), and K₂CO₃ (2.76 g).

    • Causality: Finely powdering the K₂CO₃ increases the surface area, which is crucial for the heterogeneous deprotonation steps in DMSO.

  • Atmospheric Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Reactant Addition (Wet Phase): Under a positive flow of inert gas, inject anhydrous DMSO (20 mL) via syringe, followed by methyl 2-bromo-4-methoxybenzoate (2.45 g) and aniline (1.40 g).

  • Catalytic Activation & Heating: Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • Self-Validation Checkpoint 1: Within the first 30 minutes of heating, the heterogeneous mixture will transition to a deep, homogeneous blue-green or brown color. This visual cue confirms the successful formation of the active L-proline-Cu(I) complex. If the solution turns black rapidly, it indicates oxygen ingress and premature catalyst decomposition to CuO.

  • Reaction Monitoring: Stir the reaction for 18 hours at 90 °C. Monitor the progress via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Checkpoint 2: The starting aryl bromide ( Rf​≈0.6 ) should be completely consumed, replaced by a new, highly UV-active spot corresponding to the product ( Rf​≈0.4 ).

  • Quench and Copper Sequestration: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and pour it into a separatory funnel containing 50 mL of 5% aqueous ammonium hydroxide ( NH4​OH ).

    • Self-Validation Checkpoint 3: The aqueous layer will turn a brilliant, deep blue color. This is due to the formation of the water-soluble [Cu(NH3​)4​]2+ complex, which effectively strips the copper catalyst from your organic product, preventing downstream metal contamination.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer with additional EtOAc ( 2×30 mL). Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes to afford pure methyl 2-anilino-4-methoxybenzoate.

Visualization: Experimental Workflow

Workflow Step1 1. Reagent Preparation Weigh CuI, L-Proline, K2CO3 Step2 2. Inert Atmosphere Evacuate & backfill with N2 Step1->Step2 Step3 3. Reactant Addition Add Aryl Bromide, Aniline, DMSO Step2->Step3 Step4 4. Catalytic Coupling Stir at 90°C for 18 h Step3->Step4 Step5 5. Quench & Extraction Add aqueous NH3, extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Experimental workflow for the CuI/L-proline catalyzed Ullmann C-N coupling.

References

  • Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. URL:[Link]

  • National Institutes of Health (PMC). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. URL:[Link]

Sources

Comprehensive HPLC Method Development and Validation Protocol for Methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to a deterministic, Quality-by-Design (QbD) approach. This application note outlines the physicochemical rationale, step-by-step method development, and self-validating lifecycle framework for the quantitative analysis of methyl 2-anilino-4-methoxybenzoate , a highly conjugated synthetic intermediate[1]. The protocols described herein are aligned with the fundamental principles of chromatography[2] and the updated ICH Q2(R2) validation guidelines[3].

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, a Senior Application Scientist must decode the analyte's molecular structure to predict its chromatographic behavior.

Methyl 2-anilino-4-methoxybenzoate possesses three critical structural features that dictate our method design:

  • High Lipophilicity (Estimated logP 3.5–4.5): The molecule features a central benzoate ester, a methoxy group, and an anilino (phenylamino) substituent. This highly hydrophobic profile mandates a Reversed-Phase (RP-HPLC) approach[4].

  • Conjugated Secondary Amine (pKa < 2): Unlike primary aliphatic amines that cause severe peak tailing, the anilino nitrogen here is sterically hindered, and its lone pair is heavily delocalized into the adjacent aromatic rings. Because its basicity is drastically reduced, the molecule remains un-ionized across the typical HPLC pH range (pH 2–8).

  • Extensive Chromophore System: The dual aromatic rings and conjugated ester provide strong UV absorbance, making Photodiode Array (PDA/DAD) detection highly effective at 254 nm and 280 nm.

Rationale for Chromatographic Conditions (The "Why")

Stationary Phase Selection

A standard C18 (Octadecyl) column is the primary choice, providing the dispersive hydrophobic interactions necessary to retain the lipophilic core of the molecule[2]. However, because the analyte contains two distinct aromatic rings, a Phenyl-Hexyl stationary phase is recommended as an orthogonal alternative. The Phenyl-Hexyl phase leverages π−π interactions, which are critical for resolving the target analyte from structurally similar synthetic impurities (e.g., unreacted aniline or halogenated benzoate precursors).

Mobile Phase & pH Control

Although the analyte is essentially neutral under standard conditions, the silica support of the stationary phase contains residual silanols (-SiOH, pKa ~3.5–4.5). If left unsuppressed, these silanols ionize to form -SiO⁻, which can induce secondary ion-exchange interactions and cause peak tailing[2].

  • Aqueous Phase: We utilize 0.1% Formic Acid (FA) in water (pH ~2.7). This highly acidic environment fully protonates residual silanols, neutralizing the silica surface and ensuring a purely hydrophobic retention mechanism.

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. MeCN is an aprotic solvent that provides lower system backpressure due to its lower viscosity. Furthermore, it prevents the hydrogen-bonding interactions that protic solvents (like methanol) might have with the ester and ether oxygens of the analyte, yielding sharper peaks[4].

Retention_Mechanism cluster_columns Stationary Phase Candidates Analyte Methyl 2-anilino-4-methoxybenzoate Highly Lipophilic Conjugated Aromatic C18 C18 (Octadecyl) Hydrophobic Dispersive Forces Analyte->C18 Primary Retention Phenyl Phenyl-Hexyl π-π & Hydrophobic Interactions Analyte->Phenyl Orthogonal Selectivity Silanol Residual Silanols (-SiOH) Suppressed by 0.1% FA Analyte->Silanol Minimized Secondary Interaction

Fig 2. Primary retention mechanisms and secondary interaction suppression for the analyte.

Step-by-Step Experimental Protocol (The "How")

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade Acetonitrile. Degas via sonication.

  • Diluent: Use a 50:50 (v/v) mixture of Water:Acetonitrile to ensure sample solubility without causing solvent-mismatch band broadening upon injection.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of methyl 2-anilino-4-methoxybenzoate reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, vortex until fully dissolved, and dilute to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

Scouting Gradient Execution

To determine the optimal retention factor ( k′ ), execute the broad scouting gradient outlined in Table 2. If the analyte elutes between 20% and 80% Mobile Phase B, the method can be optimized into a shallower, targeted gradient or an isocratic hold to maximize throughput[2].

Quantitative Data Summaries

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides standard hydrophobic retention
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic modifier, low backpressure
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID
Column Temp 30 °CEnsures reproducible retention times
Detection UV at 254 nm and 280 nmCaptures aromatic and conjugated absorbance
Injection Volume 10 µLBalances sensitivity and band broadening
Table 2: Gradient Scouting Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Method Validation Framework (ICH Q2(R2) Compliant)

A method is only as reliable as its validation framework. In alignment with the updated ICH Q2(R2) guidelines (effective June 2024), this protocol acts as a self-validating system[3]. Before any validation parameters are tested, the system must pass a strict System Suitability Test (SST) to prove the instrument is "fit for purpose" on the day of analysis[5].

QbD_Lifecycle A Analyte Profiling (pKa, logP, UV) B Scouting Gradient (5-95% B) A->B Defines start C Method Optimization (Isocratic/Shallow) B->C k' evaluation D System Suitability (SST) C->D Finalize conditions E ICH Q2(R2) Validation D->E Pass criteria

Fig 1. Quality-by-Design (QbD) method development and validation lifecycle.

Table 3: System Suitability Criteria (SST)
ParameterAcceptance Criteria
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6 injections)
Peak Area Precision %RSD ≤ 2.0% (n=6 injections)
Tailing Factor ( Tf​ ) ≤ 1.5
Theoretical Plates ( N ) ≥ 5000
Table 4: ICH Q2(R2) Validation Parameters
ParameterMethodologyAcceptance Criteria
Specificity Inject blank, diluent, and forced degradation samplesNo interference at the analyte RT
Linearity 5 concentration levels (50% to 150% of target) R2≥0.999
Accuracy Spike recovery at 80%, 100%, 120% (n=3 each)98.0% - 102.0% recovery
Precision 6 replicate injections at 100% concentration%RSD ≤ 2.0%
LOD / LOQ Signal-to-Noise ratio evaluationS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)

References[1] 7-(4-Methylpyridin-3-yl)-1,2-benzoxazol-3-amine (Inventory Catalog containing Methyl 2-anilino-4-methoxybenzoate). EvitaChem. URL:https://www.evitachem.com[5] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: https://www.ich.org[3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline[4] Practical HPLC Method Development, 2nd Edition (Synopsis). AbeBooks / Wiley. URL:https://www.abebooks.com[2] Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., Glajch, J. L. Wiley-VCH. URL:https://www.wiley-vch.de/en?option=com_eshop&view=product&isbn=9780471007036

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Methyl 2-Anilino-4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Executive Summary

Methyl 2-anilino-4-methoxybenzoate is a highly functionalized anthranilic acid (fenamate) derivative. The 2-anilinobenzoic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors. During drug development, understanding the gas-phase dissociation behavior of these molecules is critical for accurate metabolite identification and pharmacokinetic profiling.

This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of methyl 2-anilino-4-methoxybenzoate. By mapping the exact mass neutral losses and radical cleavages, this guide provides a self-validating framework for elucidating structurally related amine-containing therapeutics.

Mechanistic Causality of Fragmentation

Unlike simple aliphatic compounds where fragmentation is often governed by basic α -cleavage, substituted anilino-benzoates exhibit complex, proximity-driven rearrangements. The fragmentation of methyl 2-anilino-4-methoxybenzoate under Collision-Induced Dissociation (CID) is dictated by three primary mechanistic pathways:

I. The Ortho Effect (Methanol Elimination)

The most defining feature of this molecule's MS/MS spectrum is the highly favored loss of 32.0262 Da (CH 3​ OH) from the protonated precursor ion [M+H]+ at m/z 258.1125. This is driven by the "ortho effect" . The protonated secondary amine (anilino group) acts as a hydrogen donor to the adjacent ester methoxy group. Their spatial proximity facilitates a six-membered transition state, expelling neutral methanol and forming a highly stable, cyclized benzoxazinone-like intermediate at m/z 226.0863.

II. Sequential Decarbonylation

Following the proximity-driven loss of methanol, the resulting intermediate (m/z 226.0863) undergoes a subsequent loss of carbon monoxide (CO, 27.9949 Da) to yield a fragment at m/z 198.0913. This sequential neutral loss is a hallmark of ester and ketone fragmentation in mass spectrometry, where the base peak often represents the most stable cation formed after structural rearrangement .

III. Methoxy Radical Cleavage

The presence of the 4-methoxy group introduces an alternative fragmentation route. Aromatic methoxy groups can undergo homolytic cleavage to lose a methyl radical (CH 3∙​ , 15.0235 Da), generating a radical cation at m/z 243.0890. While this is a minor pathway compared to the ortho effect, identifying radical losses is crucial for confirming the presence of ether linkages on the aromatic ring .

Fragmentation_Pathway M [M+H]+ m/z 258.1125 F1 [M+H - CH3OH]+ m/z 226.0863 (Base Peak) M->F1 - CH3OH (32 Da) Ortho Effect F4 [M+H - CH3•]+• m/z 243.0890 M->F4 - CH3• (15 Da) Methoxy Cleavage F2 [M+H - CH3OH - CO]+ m/z 198.0913 F1->F2 - CO (28 Da) Decarbonylation F3 [M+H - CH3OH - CO - CH3•]+• m/z 183.0679 F2->F3 - CH3• (15 Da)

Fig 1. Proposed ESI-MS/MS fragmentation pathway of methyl 2-anilino-4-methoxybenzoate.

Quantitative Data Summary

The use of high-resolution mass spectrometry (HRMS) is critical because it provides exact mass measurements, allowing the differentiation of isobaric fragmentations—a standard practice in the structural elucidation of novel amine-containing therapeutics .

Table 1: Exact Mass and Elemental Composition of Major Fragment Ions

Fragment IdentityExact Mass (m/z)Elemental FormulaNeutral / Radical LossMechanistic Origin
Precursor [M+H]+ 258.1125C 15​ H 16​ NO 3+​ N/AProtonation of anilino nitrogen
Fragment 1 (Base Peak) 226.0863C 14​ H 12​ NO 2+​ CH 3​ OH (32.0262 Da)Ortho-effect driven methanol elimination
Fragment 2 243.0890C 14​ H 13​ NO 3+∙​ CH 3∙​ (15.0235 Da)Homolytic cleavage of 4-methoxy group
Fragment 3 198.0913C 13​ H 12​ NO + CH 3​ OH + CO (60.0211 Da)Decarbonylation of Fragment 1
Fragment 4 183.0679C 12​ H 9​ NO + CH 3​ OH + CO + CH 3∙​ Subsequent methyl radical loss

Experimental Protocol: LC-ESI-QTOF Workflow

To ensure high-confidence structural elucidation, the following methodology utilizes Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). Every step is designed with built-in causality and self-validation.

Step 1: Sample Preparation
  • Dissolve the methyl 2-anilino-4-methoxybenzoate standard in MS-grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures efficient protonation of the anilino nitrogen in the ESI source, maximizing the [M+H]+ signal yield prior to droplet desolvation.

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.3 mL/min.

    • Self-Validation Check: Ensure the analyte peak exhibits a Gaussian shape with a signal-to-noise ratio (S/N) > 100. Poor peak shape indicates secondary interactions with the column stationary phase, which can cause ion suppression in the MS source.

Step 3: ESI-MS/MS Optimization and Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

    • Causality: Must be optimized to prevent in-source fragmentation. Amine-containing compounds are highly susceptible to premature neutral losses before reaching the mass analyzer if the capillary voltage is too high .

  • Collision Energy (CE) Ramp: Perform a CE ramp (10 eV, 20 eV, 40 eV) using Nitrogen as the collision gas.

    • Self-Validation Check: A CE ramp acts as an internal control. At 10 eV, the m/z 258 precursor should dominate. At 20 eV, the m/z 226 base peak should emerge. At 40 eV, secondary fragmentations (m/z 198 and 183) should dominate. If m/z 226 is present at 0-10 eV, lower the source declustering potential, as in-source fragmentation is occurring.

  • Mechanistic Validation: To definitively confirm that the m/z 226.0863 peak is a product of the ortho-effect and not a random elimination, analyze a control sample of methyl 4-anilino-2-methoxybenzoate (a structural isomer). The absence of the prominent -32 Da neutral loss in the isomer validates the proximity-dependent mechanism.

LCMS_Workflow N1 Sample Preparation (1 µg/mL in MeOH/H2O + 0.1% FA) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 ESI Source Ionization (Positive Mode, Capillary: 3.5 kV) N2->N3 N4 Q-TOF Mass Analyzer (CID Fragmentation, CE Ramp 10-40 eV) N3->N4 N5 Data Acquisition & Analysis (Accurate Mass & Isotope Pattern) N4->N5

Fig 2. Step-by-step self-validating LC-ESI-HRMS workflow for fragmentation analysis.

References

  • Chemistry LibreTexts. 1.7.3: Fragmentation Patterns in Mass Spectra.[Link]

  • PubMed / NIH. Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry.[Link]

Application Note: Synthesis of 3-Methoxyacridine Derivatives via Methyl 2-Anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of DNA-intercalating agents, Topoisomerase II inhibitors, and advanced fluorophores.

Executive Summary

The acridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial and antineoplastic agents. While classical methods like the[1] rely on the high-temperature condensation of diphenylamines with carboxylic acids, modern structure-activity relationship (SAR) studies require precise regiochemical control. This application note details the use of methyl 2-anilino-4-methoxybenzoate as a stable, easily handled intermediate for the targeted synthesis of 3-methoxyacridine derivatives[2].

Chemical Logic & Regiochemical Mapping

The strategic selection of methyl 2-anilino-4-methoxybenzoate over its free acid counterpart is driven by stability; the ester prevents premature decarboxylation and oxidative degradation during transport and storage.

The Regiochemical "Why": Understanding the transition from the benzoate precursor to the acridine core requires precise topological mapping. In the standard IUPAC numbering of acridine, the nitrogen is N10, and the meso-carbon is C9.

  • The ester/carboxylic acid carbon (C1 of the benzoate) becomes the C9 position of the acridine.

  • The secondary amine (C2 of the benzoate) becomes the N10 position.

  • Consequently, the remaining carbons of the benzoate ring map to positions 1 through 4 of the acridine.

  • Specifically, the C4 position of the benzoate ring (para to the carboxylate) maps directly to the C3 position of the resulting acridine.

Therefore, cyclization of 2-anilino-4-methoxybenzoic acid inherently and exclusively yields a 3-methoxyacridine architecture[2]. The resulting 9-chloro-3-methoxyacridine serves as an exceptionally reactive electrophile for Nucleophilic Aromatic Substitution (SNAr) at the C9 position, allowing for rapid diversification[3][4].

Visualizing the Workflows

To contextualize the synthetic protocols, the chemical evolution of the intermediate and the biological mechanism of the resulting Active Pharmaceutical Ingredient (API) are mapped below.

ChemicalWorkflow A Methyl 2-anilino- 4-methoxybenzoate (Stable Ester) B 2-Anilino-4- methoxybenzoic Acid (Reactive Intermediate) A->B NaOH / MeOH (Saponification) C 9-Chloro-3- methoxyacridine (Electrophilic Core) B->C POCl3, 105°C (Cyclization) D 9-Amino-3- methoxyacridine (Target API) C->D R-NH2, Reflux (SNAr)

Caption: Chemical workflow from stable ester precursor to target 9-amino-3-methoxyacridine API.

BiologicalPathway API 9-Amino-3-methoxyacridine Derivative TopoII Topoisomerase II API->TopoII Inhibition DNA DNA Double Helix API->DNA Intercalation Complex Ternary Cleavage Complex (Drug-DNA-Topo II) TopoII->Complex DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents Ligation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers Pathway

Caption: Mechanism of action for 9-aminoacridine derivatives via Topoisomerase II inhibition.

Reagents and Equipment

  • Precursor: Methyl 2-anilino-4-methoxybenzoate (CAS: Verify per supplier)

  • Reagents: Sodium Hydroxide (NaOH), Phosphorus Oxychloride (POCl3, freshly distilled), Methanol (MeOH), Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na2SO4), target aliphatic/aromatic amines (e.g., p-toluidine).

  • Equipment: Reflux apparatus with a calcium chloride drying tube, rotary evaporator, UV-lamp (365 nm) for TLC visualization.

Self-Validating Experimental Protocols

These protocols are designed with built-in In-Process Controls (IPCs) to ensure the chemist can visually and analytically validate each step without relying solely on post-reaction LC-MS.

Protocol A: Saponification to 2-Anilino-4-methoxybenzoic Acid
  • Reaction: Suspend methyl 2-anilino-4-methoxybenzoate (10.0 g, 38.9 mmol) in 100 mL of a 1:1 mixture of MeOH and 2M aqueous NaOH.

  • Heating: Reflux the mixture at 75°C for 2 hours.

  • IPC (Self-Validation): The starting ester is highly hydrophobic. As the reaction progresses, the suspension will transition into a completely clear, homogenous solution, indicating the formation of the water-soluble sodium carboxylate salt.

  • Workup: Cool the solution to 0°C. Slowly acidify with 2M HCl to pH 3. A dense precipitate will form. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Cyclization to 9-Chloro-3-methoxyacridine

Note: This step utilizes POCl3 as both the cyclizing and chlorinating agent[4].

  • Reaction: In an oven-dried flask under N2, add 2-anilino-4-methoxybenzoic acid (8.0 g, 32.9 mmol) and freshly distilled POCl3 (25 mL, ~8.0 eq).

  • Heating: Heat the mixture slowly to 90°C for 30 minutes to form the acyl chloride, then increase to 105°C (reflux) for 2 hours to drive the intramolecular Friedel-Crafts cyclization[3][4].

  • IPC (Self-Validation): The mixture will turn from a pale suspension into a deep, dark red/brown homogenous solution. TLC (Hexane:EtOAc 4:1) will show the disappearance of the baseline acid spot and the emergence of a bright UV-active spot (Rf ~0.6).

  • Workup: Cool to room temperature. Carefully pour the mixture over crushed ice (highly exothermic). Neutralize to pH 7-8 using aqueous ammonia. Extract with DCM (3 x 50 mL), dry over Na2SO4, and concentrate.

Protocol C: SNAr to 9-Amino-3-methoxyacridine Derivatives
  • Reaction: Dissolve 9-chloro-3-methoxyacridine (1.0 eq) and the desired amine (e.g., p-toluidine, 1.2 eq) in anhydrous MeOH. Add a catalytic amount of concentrated HCl.

  • Heating: Reflux at 65°C for 4 hours.

  • IPC (Self-Validation): 9-chloroacridines exhibit minimal fluorescence. As the SNAr reaction proceeds, the reaction mixture will develop a brilliant blue/green fluorescence under 365 nm UV light—a real-time optical confirmation of the 9-aminoacridine formation.

Quantitative Optimization & Characterization Data

Table 1: Optimization of POCl3 Cyclization Parameters (Protocol B)

Equivalents of POCl3Temperature (°C)Time (h)Yield of 9-Chloro-3-methoxyacridine (%)Purity (HPLC %)
2.0904.045 (Incomplete cyclization)88
5.01053.07292
8.0 (Acts as solvent) 105 (Reflux) 2.0 91 >98
8.0130 (Sealed)1.085 (Increased tar formation)85

Table 2: Expected Analytical Characterization

Compound1H NMR Highlights (δ, ppm in DMSO-d6)MS (m/z) [M+H]+
Methyl 2-anilino-4-methoxybenzoate 3.85 (s, 3H, -OCH3), 3.90 (s, 3H, -COOCH3), 9.50 (br s, 1H, -NH)258.1
2-Anilino-4-methoxybenzoic acid 3.85 (s, 3H, -OCH3), 10.10 (br s, 1H, -NH), 12.50 (br s, 1H, -COOH)244.1
9-Chloro-3-methoxyacridine 4.05 (s, 3H, -OCH3), 7.50–8.40 (m, 7H, Ar-H)244.0 / 246.0 (3:1 Cl isotope)

Causality in Troubleshooting

  • Why must the POCl3 be freshly distilled? POCl3 degrades upon exposure to atmospheric moisture, forming phosphoric acid and HCl. The presence of these protic acids will prematurely protonate the secondary amine of the starting material, deactivating the aniline ring toward the required electrophilic aromatic substitution, severely depressing the yield[4].

  • Why is strict temperature control required during the ice quench (Protocol B)? The hydrolysis of excess POCl3 is violently exothermic. If the local temperature exceeds 20°C during neutralization, the newly formed 9-chloro-3-methoxyacridine will undergo premature hydrolysis to 3-methoxyacridone. Maintaining a strict ice-bath environment ensures the kinetically stable 9-chloro product is isolated intact[3].

References

  • Acridine - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Acridine Source: Pharmaguideline URL:[Link]

  • Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines Source: Arab Journal of Chemistry (ScienceDirect) URL:[Link]

  • 3-Methoxyacridine (Synonym: 2-anilino-4-methoxybenzoic acid derivative) Source: Chemsrc URL:[Link]

Sources

Application Note: Step-by-Step Purification Protocol for Methyl 2-Anilino-4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 2-anilino-4-methoxybenzoate is a highly functionalized anthranilic acid derivative. It serves as a vital structural motif and intermediate in the development of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and novel agonists for the bitter taste receptor TAS2R14[1].

The synthesis of this diarylamine is predominantly achieved via the Palladium-catalyzed Buchwald-Hartwig cross-coupling of methyl 2-bromo-4-methoxybenzoate with aniline[1]. However, the presence of the methyl ester functional group dictates both the synthetic conditions and the subsequent purification logic. Strong bases typically used in amination (e.g., sodium tert-butoxide) can induce unwanted saponification or transesterification of the ester. Consequently, milder bases like cesium carbonate ( Cs2​CO3​ ) are strictly required to preserve the ester linkage[2].

Because of this specific catalytic system, the post-reaction crude mixture is a complex matrix containing the target diarylamine, unreacted starting materials, inorganic salts, and catalyst residues. Directly loading this crude mixture onto a silica gel column leads to severe band broadening and streaking caused by palladium-ligand complexes. Therefore, a multi-stage purification protocol is mandatory[3].

Purification Logic and Experimental Workflows

The purification strategy is a self-validating system designed to sequentially target specific classes of impurities based on their physicochemical properties.

Logic Impurity Crude Impurities Inorganic Inorganic Salts (Cs2CO3, CsBr) Impurity->Inorganic Metal Catalyst Residue (Pd, Phosphines) Impurity->Metal Organic Organic Impurities (Aniline, SM) Impurity->Organic LLE Aqueous Wash (LLE) Inorganic->LLE Celite Celite Filtration Metal->Celite Silica Silica Gel Chromatography Organic->Silica

Fig 1. Logical relationship between crude impurities and targeted purification techniques.

Workflow Start Crude Reaction Matrix (Product, Pd, BINAP, Cs2CO3) Quench 1. Aqueous Quench (Sat. NH4Cl) Start->Quench LLE 2. Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE Filtration 3. Celite Filtration (Remove Pd Black) LLE->Filtration Chromatography 4. Flash Chromatography (Hexane/EtOAc Gradient) Filtration->Chromatography Crystallization 5. Recrystallization (Hot EtOH) Chromatography->Crystallization Pure Pure Methyl 2-anilino- 4-methoxybenzoate Crystallization->Pure

Fig 2. Sequential step-by-step purification workflow for methyl 2-anilino-4-methoxybenzoate.

Quantitative Reagent & Materials Data

Parameter / MaterialSpecification / QuantityPurpose in Workflow
Crude Reaction Scale 1.0 mmol (Theoretical Yield: ~257 mg)Baseline for solvent volumes.
Extraction Solvent Ethyl Acetate (EtOAc), 3 × 15 mLHigh partition coefficient for diarylamines.
Quench Solution Sat. Aqueous NH4​Cl , 15 mLMild neutralization of Cs2​CO3​ .
Filtration Matrix Celite 545, 2-inch padScavenging of colloidal Palladium.
Stationary Phase Silica Gel (230–400 mesh), ~15 gHigh-resolution flash chromatography.
Mobile Phase A Hexanes (ACS Grade)Non-polar eluent base.
Mobile Phase B Ethyl Acetate (ACS Grade)Polar modifier (Gradient: 0% to 15%).
Crystallization Solvent Absolute Ethanol, ~2-3 mLFinal thermodynamic purification.

Step-by-Step Experimental Protocol

Phase 1: Reaction Quench & Liquid-Liquid Extraction (LLE)
  • Upon completion of the Buchwald-Hartwig amination (verified via LC-MS or TLC), cool the reaction vessel to 20–25 °C.

  • Dilute the crude mixture with EtOAc (15 mL per 1 mmol of substrate).

  • Slowly add an equal volume of saturated aqueous NH4​Cl [3].

    • Causality: Saturated NH4​Cl (pH ~5.5) safely neutralizes residual Cs2​CO3​ without protonating the weakly basic diarylamine product. Using strong aqueous acids (like HCl) risks hydrolyzing the methyl ester or protonating the product, driving it into the aqueous waste layer.

  • Transfer the mixture to a separatory funnel, agitate vigorously, and allow the phases to separate. Extract the aqueous layer twice more with EtOAc (15 mL each).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a dark, viscous oil.

Phase 2: Catalyst Scavenging & Filtration
  • Suspend the concentrated dark oil in a minimal amount of 10% EtOAc in Hexanes (approx. 5 mL).

  • Prepare a fritted funnel with a tightly packed 2-inch pad of Celite 545.

  • Filter the suspension through the Celite pad under a light vacuum.

    • Causality: Palladium black and oxidized phosphine ligands (e.g., BINAP oxide) bind strongly to silica gel, causing severe band tailing and co-elution during chromatography. Celite physically traps the colloidal palladium nanoparticles, acting as a critical pre-column cleanup step.

  • Rinse the pad with an additional 20 mL of 10% EtOAc in Hexanes. Concentrate the filtrate to a yellow/brown residue.

Phase 3: Flash Column Chromatography
  • Prepare a silica gel column. For 1 mmol of crude material, utilize approximately 15 grams of silica gel.

  • Dry-Loading: Dissolve the filtrate in a minimal amount of dichloromethane (DCM), add 1.5 grams of silica gel, and evaporate the DCM under reduced pressure to yield a free-flowing powder. Load this evenly onto the top of the column bed.

    • Causality: Dry-loading prevents the "smearing" effect common with viscous oils, ensuring a perfectly horizontal starting band for maximum resolution.

  • Elute using a step gradient: begin with 100% Hexanes (50 mL) to flush out non-polar impurities (e.g., biphenyl byproducts or oxidized phosphines).

  • Gradually increase the polarity to 5%, then 10%, and finally 15% EtOAc in Hexanes.

  • Elution Order: Unreacted methyl 2-bromo-4-methoxybenzoate elutes first, followed closely by the target methyl 2-anilino-4-methoxybenzoate, and finally the highly polar unreacted aniline.

  • Combine fractions containing the pure product (visualized via UV at 254 nm) and concentrate.

Phase 4: Crystallization (Optional for >99% Purity)
  • Dissolve the purified solid in a minimum volume of boiling absolute ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

  • Filter the resulting crystals and wash with ice-cold hexanes.

    • Causality: Crystallization acts as a self-validating purification step. The highly ordered crystal lattice excludes trace isomeric or homologous impurities that chromatography might fail to resolve, ensuring the integrity required for downstream biological assays.

Analytical Validation

To validate the success of the purification, the isolated compound must be analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • 1 H NMR (CDCl 3​ , 400 MHz): The defining diagnostic feature of methyl 2-anilinobenzoate derivatives is the highly deshielded N-H proton. This typically appears as a broad singlet far downfield, between δ 9.0–9.5 ppm.

    • Mechanistic Insight: This extreme downfield shift is caused by the strong intramolecular hydrogen bond between the aniline N-H and the carbonyl oxygen of the adjacent ortho-methyl ester. The absence of an aniline NH2​ peak (~3.5 ppm) confirms the removal of starting material.

  • ESI-MS: Calculate the exact mass for C15​H15​NO3​ . The spectrum should display a dominant [M+H]+ peak at m/z 258.11.

References

  • Wolfe, J. P., & Buchwald, S. L. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 65(4), 1144-1157.[Link]

  • Karaman, R., et al. (2023). Discovery of 2-Aminopyrimidines as Potent Agonists for the Bitter Taste Receptor TAS2R14. Journal of Medicinal Chemistry, 66(5), 3462-3480.[Link]

Sources

Advanced Catalytic Strategies for the Synthesis of Methyl 2-Anilino-4-methoxybenzoate: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-anilino-4-methoxybenzoate is a highly valuable diarylamine intermediate, frequently utilized as a core scaffold in the development of kinase inhibitors and anti-inflammatory agents [1]. The synthesis of this molecule relies heavily on the Buchwald-Hartwig cross-coupling of methyl 2-bromo-4-methoxybenzoate with aniline. This application note provides an in-depth analysis of optimized catalytic systems, mechanistic rationales, and a self-validating experimental protocol designed to maximize yield while suppressing side reactions such as ester saponification and protodehalogenation.

Mechanistic Rationale & Catalyst Selection

The Buchwald-Hartwig amination of methyl 2-bromo-4-methoxybenzoate presents unique electronic and steric challenges that dictate the parameters of the reaction [3]:

  • Electronic Effects: The methoxy group at the 4-position is strongly electron-donating by resonance. This increases the electron density on the aromatic ring, which slightly raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C-Br bond.

  • Steric & Chemoselective Effects: The ortho-methyl ester introduces steric hindrance around the reaction center. More critically, the ester group is susceptible to nucleophilic attack or saponification if overly aggressive, hard bases (like strong alkoxides or hydroxides) are used. Recent studies on chemoselective Buchwald-Hartwig aminations of halo-esters highlight the necessity of balancing base strength with ester tolerance [2].

To overcome these challenges, the selection of the palladium precursor, phosphine ligand, and base is paramount:

  • Ligand Selection: While first- and second-generation ligands like BINAP or XantPhos provide moderate to good yields, fourth-generation dialkylbiaryl phosphine ligands such as BrettPhos are optimal. BrettPhos is specifically engineered to facilitate the coupling of primary amines by accelerating reductive elimination and preventing the formation of off-target bis-arylated products [4].

  • Base Selection: While Sodium tert-butoxide (NaOtBu) is the traditional base for Buchwald-Hartwig aminations, it can cause competitive transesterification or saponification of the methyl ester. Therefore, Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is strongly recommended as a milder, non-nucleophilic alternative that preserves the ester functionality [1].

Data Presentation: Catalyst System Optimization

The following table summarizes the optimization landscape for the coupling of methyl 2-bromo-4-methoxybenzoate with aniline, highlighting the causality behind varying yields.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (1 mol%)XantPhos (3 mol%)Cs₂CO₃Toluene1001288Reliable baseline; slower reductive elimination step.
Pd(OAc)₂ (2 mol%)BINAP (4 mol%)NaOtBuToluene1001875Trace ester saponification observed due to the alkoxide base.
Pd₂(dba)₃ (1 mol%) BrettPhos (3 mol%) K₂CO₃ t-AmylOH 90 8 94 Optimal; rapid conversion, excellent primary amine selectivity.
CuI (10 mol%)L-Proline (20 mol%)K₂CO₃DMSO902445Ullmann-type coupling; greener alternative but sluggish kinetics.

Catalytic Pathway Visualization

The diagram below maps the specific elementary steps of the optimized palladium-catalyzed cycle, illustrating how the substrates interact with the metal center.

G Pd0 Active Pd(0)L_n Catalyst (Resting State) OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd + Methyl 2-bromo-4-methoxybenzoate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Aniline AmidoComplex Palladium-Amido Complex [Pd(II)(Ar)(NHPh)L_n] AmineCoord->AmidoComplex + K2CO3 - KHCO3, - KBr RedElim Reductive Elimination Product Release AmidoComplex->RedElim C-N Bond Formation RedElim->Pd0 + Methyl 2-anilino-4-methoxybenzoate

Buchwald-Hartwig catalytic cycle for methyl 2-anilino-4-methoxybenzoate synthesis.

Detailed Experimental Protocol

Note: This protocol utilizes a self-validating system. Visual cues are integrated directly into the methodology to confirm catalytic activation and reaction progress without requiring immediate analytical sampling.

Materials:

  • Methyl 2-bromo-4-methoxybenzoate (1.0 mmol, 245.07 mg)

  • Aniline (1.2 mmol, 111.76 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.16 mg, 1 mol% Pd)

  • BrettPhos ligand (0.03 mmol, 16.1 mg, 3 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous tert-Amyl alcohol (t-AmylOH) (5 mL)

Step-by-Step Methodology:

  • Preparation of the Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and finely milled K₂CO₃. Seal the tube with a rubber septum.

  • Degassing (Critical Causality Step): Evacuate the Schlenk tube and backfill with high-purity argon. Repeat this purge cycle three times. Scientific Context: Pd(0) and electron-rich dialkylbiaryl phosphines are highly susceptible to oxidation. Oxygen contamination leads to phosphine oxide formation, permanently deactivating the catalytic cycle.

  • Reagent Addition: Via a gas-tight syringe, add anhydrous t-AmylOH, followed by aniline and methyl 2-bromo-4-methoxybenzoate.

  • Catalyst Activation (Self-Validation Check): Begin stirring at room temperature. The initial solution will appear dark purple/red due to the presence of unactivated Pd₂(dba)₃.

  • Heating and Reaction: Transfer the Schlenk tube to a pre-heated oil bath at 90 °C. Within 10–15 minutes, the solution must transition to a pale yellow or clear orange hue. Scientific Context: This color shift is a self-validating indicator that the dba ligands have successfully dissociated and the active, monomeric Pd(0)-BrettPhos species has formed and entered the catalytic cycle.

  • Monitoring: Stir vigorously for 8 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting bromide (higher Rf) should be completely consumed, replaced by a highly UV-active fluorescent blue/green spot corresponding to the diarylamine product.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite® to remove the palladium black and inorganic salts. Wash the filtrate with deionized water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford methyl 2-anilino-4-methoxybenzoate as a crystalline solid.

Troubleshooting & Analytical Validation

  • Observation of Protodehalogenation (Methyl 3-methoxybenzoate formation): If significant amounts of the de-brominated starting material are observed via GC-MS, it indicates that the oxidative addition complex is undergoing premature reduction (often via β-hydride elimination pathways if aliphatic amines were used, or through solvent interactions). Solution: Ensure the aniline is strictly anhydrous and increase the concentration of the reaction mixture to favor the bimolecular amine coordination step over unimolecular decomposition.

  • Ester Cleavage: If the corresponding carboxylic acid (2-anilino-4-methoxybenzoic acid) is detected via LC-MS, the base is too aggressive or the solvent is wet. Solution: Ensure K₂CO₃ is oven-dried immediately prior to use and strictly avoid hydroxide or alkoxide bases [1][2].

References

  • Suwal, S., et al. "Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination." New Journal of Chemistry, 2022, 46, 2605-2608. URL: [Link]

  • Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Chemical Science, 2011. URL: [Link]

Application Note: In Vivo Dosing Vehicles for Methyl 2-anilino-4-methoxybenzoate Administration

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The successful in vivo administration of synthetic small molecules hinges entirely on overcoming their physicochemical limitations. Methyl 2-anilino-4-methoxybenzoate is a highly lipophilic, neutral compound. Structurally, it is an anthranilic acid (fenamate-like) derivative where the carboxylic acid has been masked via methyl esterification, and the aromatic ring is substituted with a methoxy group.

The Formulation Challenge: Because the ionizable carboxylic acid is esterified, the molecule cannot form water-soluble sodium or potassium salts. Furthermore, the secondary amine (anilino group) is sterically hindered and electronically delocalized, resulting in a pKa too low to be protonated at physiological pH. Consequently, traditional pH-adjustment strategies are entirely ineffective for this compound[1]. To achieve systemic exposure without causing embolism (IV) or severe local irritation (IP/PO), researchers must utilize specialized co-solvent systems or stabilized aqueous suspensions[2].

This application note provides field-proven, self-validating protocols for formulating methyl 2-anilino-4-methoxybenzoate for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration in rodent models.

Vehicle Selection Matrix

The choice of vehicle is dictated by the route of administration and the necessity for a true solution versus a suspension. The table below summarizes the optimized quantitative parameters for this specific compound.

RouteVehicle FormulationStateMax Dosing Vol. (Mice)Bioavailability
IV 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% SalineTrue Solution5 mL/kg100% (Immediate)
IP 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% SalineTrue Solution10 mL/kgHigh (Hepatic First-Pass)
PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterSuspension10 mL/kgVariable (Dissolution-rate limited)

Note: DMSO concentrations must strictly remain ≤10% to prevent localized tissue toxicity and hemolysis[2].

Formulation Decision Workflow

G Start Methyl 2-anilino-4-methoxybenzoate (Highly Lipophilic, Neutral) Check Determine Administration Route Start->Check IV Intravenous (IV) / Intraperitoneal (IP) Check->IV PO Oral Gavage (PO) Check->PO SolReq True Solution Required (Avoid Embolism/Peritonitis) IV->SolReq SuspReq Suspension Acceptable (GI Tract Dissolution) PO->SuspReq FormIV Co-solvent System: 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline SolReq->FormIV FormPO Aqueous Suspension: 0.5% Methylcellulose + 0.1% Tween-80 in Water SuspReq->FormPO

Caption: Decision tree for selecting in vivo dosing vehicles based on administration route.

Detailed Experimental Protocols

Protocol A: Co-Solvent System for IV/IP Administration (True Solution)

Target Concentration: 2.0 mg/mL (Yields a 10 mg/kg dose at a 5 mL/kg injection volume). Causality & Rationale: Lipophilic drugs will rapidly precipitate if directly exposed to aqueous environments. This protocol utilizes a specific "order of addition." DMSO acts as the primary solubilizer. PEG400 acts as a co-solvent to lower the dielectric constant of the final mixture. Tween-80 is a non-ionic surfactant that forms micelles around the drug molecules, preventing them from crashing out of solution when the final saline diluent is added, or when the drug enters the bloodstream[1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20.0 mg of methyl 2-anilino-4-methoxybenzoate powder into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of cell-culture grade DMSO (10% of final volume). Vortex vigorously for 60 seconds until the powder is completely dissolved.

    • Validation Checkpoint 1: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for 5 minutes at room temperature.

  • Co-solvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex for 30 seconds to ensure a homogenous organic phase.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (5% of final volume). Because Tween-80 is highly viscous, use a positive displacement pipette or weigh it (approx. 540 mg). Vortex for 1 minute.

  • Aqueous Dilution (Critical Step): Dropwise, add 4.5 mL of sterile 0.9% Saline (45% of final volume) while continuously vortexing the mixture.

    • Causality: Adding the aqueous phase too quickly creates localized zones of high polarity, causing irreversible drug precipitation.

  • Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

    • Validation Checkpoint 2 (Self-Validation): Observe the solution against a dark background. If a milky opalescence appears, the drug has precipitated (micellar failure), and the batch must be discarded. A successful formulation will remain optically clear for at least 4 hours at room temperature.

Protocol B: Suspension System for Oral (PO) Administration

Target Concentration: 5.0 mg/mL (Yields a 50 mg/kg dose at a 10 mL/kg gavage volume). Causality & Rationale: For oral administration, a true solution is not strictly required because the gastrointestinal tract provides a large volume of fluid and natural surfactants (bile salts) for dissolution. Methylcellulose (MC) increases the viscosity of the vehicle, preventing the drug particles from settling rapidly, ensuring uniform dosing. Tween-80 acts as a wetting agent to prevent the hydrophobic powder from floating on the surface of the aqueous vehicle.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose in distilled water. Stir overnight at 4°C to ensure complete hydration of the polymer without clumping. Add 0.1% (v/v) Tween-80 and mix well.

  • Wetting the API: Weigh 50.0 mg of methyl 2-anilino-4-methoxybenzoate into a mortar or a glass vial. Add 50 µL of Tween-80 directly to the powder and triturate (grind) with a pestle or a glass rod to form a smooth, uniform paste.

    • Causality: Pre-wetting the hydrophobic API breaks surface tension, preventing the formation of dry, un-suspendable aggregates.

  • Suspension: Gradually add the 0.5% MC vehicle in 1 mL increments, mixing thoroughly after each addition, until a final volume of 10.0 mL is reached.

  • Homogenization: Probe-sonicate the suspension on ice for 2 minutes (10 seconds ON, 10 seconds OFF) to reduce particle size and ensure a homogenous dispersion.

    • Validation Checkpoint 3: The resulting liquid should be a uniform, milky-white suspension. Allow it to sit for 15 minutes. If rapid sedimentation occurs, the particle size is too large, and further sonication is required.

  • Dosing: Maintain the suspension on a magnetic stirrer at 200 RPM during the entire dosing procedure to guarantee that every animal receives an identical concentration.

Pharmacokinetic Considerations

PK Admin Administration Route IV_Admin IV Injection (Co-solvent Solution) Admin->IV_Admin PO_Admin PO Gavage (MC/Tween Suspension) Admin->PO_Admin Blood Systemic Circulation (Rapid Distribution) IV_Admin->Blood 100% Bioavailability Stomach Gastric Emptying (Mechanical Dispersion) PO_Admin->Stomach Intestine Intestinal Fluid (Dissolution via Bile Salts) Stomach->Intestine Hepatic Hepatic Portal Vein (First-Pass Metabolism) Intestine->Hepatic Absorption Hepatic->Blood

Caption: Pharmacokinetic absorption pathways of methyl 2-anilino-4-methoxybenzoate by vehicle type.

In Vivo Administration Best Practices

  • Needle Gauges: For the IV co-solvent solution, a 27G to 30G needle is optimal for mouse tail vein injections. For the PO suspension, use a standard 20G or 22G reusable stainless steel or disposable plastic feeding needle (gavage tube).

  • Temperature: Administer all formulations at room temperature. Cold co-solvent formulations experience an increase in viscosity (due to PEG400) and a decrease in thermodynamic solubility, which can trigger spontaneous precipitation in the syringe.

  • Animal Monitoring: Following IV administration of PEG400/Tween-80 containing vehicles, animals may exhibit transient lethargy or vasodilation (reddening of the ears/paws) due to mild histamine release triggered by the surfactant[2]. This is typically self-resolving within 15-30 minutes.

References

  • Title: Solubilizing excipients in oral and injectable formulations Source: Pharmaceutical Research, 2004 Feb;21(2):201-30. URL: [Link]

  • Title: Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility Source: International Journal of Toxicology, 2016;35(2):95-178. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction & Purification of Methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who successfully synthesize fenamate derivatives but lose weeks troubleshooting impurity carryover during the workup phase.

Methyl 2-anilino-4-methoxybenzoate is typically synthesized via a copper-catalyzed Ullmann condensation[1] or a palladium-catalyzed Buchwald-Hartwig amination[2]. While these C-N coupling methodologies are highly robust, the post-reaction extraction is notoriously prone to contamination from transition metals, unreacted starting materials, and hydrolysis byproducts[3].

This guide is designed to address the root causes of these impurities and provides field-proven, self-validating protocols to ensure high-purity isolation.

Extraction & Purification Logic

G Crude Crude Reaction Mixture (Product, Pd/Cu, Aniline, Ester) LiquidLiquid Liquid-Liquid Extraction (EtOAc / H2O) Crude->LiquidLiquid Aq1 Aqueous Phase (Inorganic Salts, Base) LiquidLiquid->Aq1 Org1 Organic Phase (Product, Aniline, Metals) LiquidLiquid->Org1 AcidWash Acid Wash (1M HCl) Org1->AcidWash Aq2 Aqueous Phase (Anilinium HCl) AcidWash->Aq2 Org2 Organic Phase (Product, Metal Complexes) AcidWash->Org2 Scavenger Metal Scavenging (Thiol Resin or NH4OH) Org2->Scavenger Resin Solid Waste / Aqueous (Trapped Pd/Cu) Scavenger->Resin Org3 Purified Organic Phase (Methyl 2-anilino-4-methoxybenzoate) Scavenger->Org3

Workflow for the extraction and purification of methyl 2-anilino-4-methoxybenzoate.

Troubleshooting FAQs

Q1: My final product has a dark discoloration and fails elemental analysis due to heavy metal contamination. How do I clear the Pd/Cu catalyst? A: Transition metals like Palladium (Pd) and Copper (Cu) often form stable, highly soluble complexes with the diarylamine product or the phosphine/amine ligands used in the coupling step. Simple liquid-liquid extraction is insufficient, often leaving >1000 ppm of metal in the organic phase.

  • Causality & Solution (Palladium): For Buchwald-Hartwig reactions, treat the organic phase with a thiol-functionalized silica scavenger. The soft sulfur atom acts as a powerful chelator for Pd(0) and Pd(II) species, dropping residual levels to <10 ppm[4].

  • Causality & Solution (Copper): For Ullmann couplings, wash the organic layer with a 10% aqueous ammonium hydroxide (NH₄OH) solution. The ammonia ligands displace the organic ligands, forming the highly water-soluble tetraamminecopper(II) complex ( [Cu(NH3​)4​]2+ ), which easily partitions into the aqueous phase[5].

Q2: My isolated yield of methyl 2-anilino-4-methoxybenzoate is low, and I'm seeing a highly polar baseline spot on my TLC. What went wrong? A: You are likely observing base-catalyzed ester hydrolysis. The synthesis of diarylamines requires strong bases (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) at elevated temperatures.

  • Causality & Solution: If water is introduced during the reaction, or if the initial aqueous quench is not buffered, hydroxide ions will attack the methyl ester, yielding 2-anilino-4-methoxybenzoic acid (a fenamate derivative)[3]. To prevent this, quench the reaction with a buffered solution like aqueous NH₄Cl rather than plain water.

Q3: How do I separate unreacted aniline from the product without relying on column chromatography? A: You can exploit the differential basicity of the two amines via a targeted acid wash.

  • Causality & Solution: Aniline is a primary aromatic amine with a conjugate acid pKa of ~4.6. In contrast, your product is a secondary diarylamine; the lone pair on the nitrogen is delocalized into two electron-withdrawing aromatic rings, making it significantly less basic (pKa < 2). Washing the organic phase with 1M HCl will selectively protonate the unreacted aniline, converting it to water-soluble anilinium chloride, while the product remains neutral in the organic phase.

Quantitative Impurity Removal Data
Impurity TypeTypical Initial ConcentrationRemediation StrategyFinal ConcentrationProduct Recovery
Palladium (Pd) 1,200 – 1,600 ppmThiol-functionalized silica scavenging (50°C, 4h)< 10 ppm> 95%
Copper (Cu) 2,000 – 3,000 ppm10% Aqueous NH₄OH wash (room temp, 30 min)< 20 ppm> 92%
Aniline 1.0 – 1.5 equivalents1M HCl liquid-liquid extraction (x2)< 0.1%~ 98%
Free Acid 5 – 15% (Yield loss)NH₄Cl buffered quench (Prevention)< 0.5%85 – 90%
Self-Validating Protocol: Liquid-Liquid Extraction & Metal Scavenging

Objective: Isolate methyl 2-anilino-4-methoxybenzoate with >95% purity and <10 ppm metal contamination.

Step 1: Reaction Quench & Primary Partitioning

  • Cool the reaction mixture (typically run at 90–110°C) to room temperature.

  • Dilute the crude mixture with ethyl acetate (EtOAc) (10 mL per gram of substrate).

  • Quench by adding an equal volume of half-saturated aqueous NH₄Cl.

  • Causality: NH₄Cl buffers the strongly basic reaction mixture. By neutralizing the pH immediately, we prevent the base-catalyzed saponification of the methyl ester during the aqueous workup.

Step 2: Transition Metal Scavenging For Copper (Ullmann routes)[5]:

  • Wash the organic phase with 10% aqueous NH₄OH (v/v) for 30 minutes.

  • Separate the phases. The aqueous layer will turn deep blue due to the [Cu(NH3​)4​]2+ complex.

  • Repeat the wash until the aqueous layer remains completely colorless.

For Palladium (Buchwald-Hartwig routes)[4]:

  • Add 25% w/w Thiol-functionalized silica (e.g., SiliaMetS Thiol) directly to the organic phase.

  • Stir the suspension at 50°C for 4 hours.

  • Filter the mixture through a Celite pad to remove the resin-bound palladium, rinsing with fresh EtOAc.

Step 3: Amine Depletion (Aniline Removal)

  • Wash the organic filtrate with 1M HCl (2 x 5 volumes).

  • Causality: The primary amine (aniline) is protonated to anilinium chloride and partitions into the aqueous phase. The secondary diarylamine product lacks sufficient basicity to be protonated and remains in the organic phase.

Step 4: Neutralization & Isolation

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • System Validation: Analyze the crude solid via TLC (Hexanes/EtOAc 4:1); a successful extraction will show a single UV-active spot. Confirm via ¹H NMR: the spectrum must lack the characteristic broad aniline -NH₂ singlet at ~3.6 ppm, while retaining the intact ester -OCH₃ singlet at ~3.8 ppm.

Sources

Technical Support Center: HPLC Method Optimization for Methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide provides authoritative troubleshooting and method optimization strategies specifically tailored for methyl 2-anilino-4-methoxybenzoate . Rather than relying on trial and error, this guide leverages thermodynamic and physicochemical principles to help you build a self-validating, robust HPLC method.

Section 1: Analyte Intelligence & Physicochemical Profiling

Before adjusting any HPLC parameter, we must understand the molecule. Methyl 2-anilino-4-methoxybenzoate is a functionalized diarylamine. Its retention behavior is dictated by its high hydrophobicity and the acid-base chemistry of its secondary amine.

Table 1: Quantitative Analyte Profile & Chromatographic Implications

PropertyValue/EstimateChromatographic Implication
Structure Diarylamine with ester and methoxy groupsHigh hydrophobicity; requires a strong organic solvent (Acetonitrile/Methanol) to elute in a reasonable timeframe.
pKa (Anilino Nitrogen) ~3.5 - 4.5Base aniline has a pKa of 4.60[1]. The ortho-ester and para-methoxy groups modulate this. Highly sensitive to mobile phase pH.
LogP ~3.5 - 4.5Strong retention on C18 phases. Isocratic elution may require >60% organic modifier.
Hydrogen Bonding Donor (NH) and Acceptors (O, N)Prone to secondary interactions with residual silanols. Requires fully end-capped columns.

Section 2: Diagnostic Q&A (Troubleshooting Retention Time Shifts)

Q1: The retention time of methyl 2-anilino-4-methoxybenzoate is drifting continuously across my sequence. How do I isolate the cause? Causality & Solution: Retention time drift can be physical (hardware) or chemical (thermodynamic). To diagnose this, you must inject an unretained marker (like uracil) to monitor the void time ( T0​ ).

  • If T0​ is shifting proportionally with your analyte: The issue is physical. Inconsistent flow rates due to worn pump seals or faulty check valves alter the delivery of the mobile phase[2]. As noted by chromatography experts, if analyte retention time changes and void baseline disturbances also change, the issue is highly likely a flow rate or eluent delivery problem[3].

  • If T0​ is constant but the analyte RT shifts: The issue is chemical. The most common cause is the evaporation of the volatile organic modifier (e.g., acetonitrile) from the solvent reservoir, which gradually decreases the solvent strength. Additionally, verify column oven stability; even a 1 °C change can shift retention times by 1–2%[2].

Q2: My retention time is jittery (randomly shifting from run to run) and the peak exhibits severe tailing. What is the mechanism behind this, and how do I fix it? Causality & Solution: This is a classic symptom of poor pH control relative to the analyte's pKa. If your mobile phase pH is near the pKa of the anilino group (e.g., using plain water and acetonitrile), the molecule exists in a dynamic equilibrium between its neutral (hydrophobic) and protonated (hydrophilic) states. Because the neutral form interacts much more strongly with the C18 stationary phase, even microscopic local pH changes will drastically shift the retention time[4]. Furthermore, the protonated amine undergoes secondary ion-exchange interactions with negatively charged, unreacted silanols on the silica matrix, causing the peak to tail. Solution: To ensure method robustness, the pH of the mobile phase must be controlled at least 2 units away from the pKa of the analyte[5].

  • Option A (Neutral State): Use 10 mM Ammonium Acetate (pH ~6.8). The molecule will be 100% unionized, yielding maximum retention and sharp peaks.

  • Option B (Protonated State): Use 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). The molecule will be fully protonated, and the TFA will act as an ion-pairing agent to shield residual silanols.

Q3: The compound elutes very late (>25 minutes) with a broad peak shape. How can I reduce the retention time without compromising the separation from structurally similar impurities? Causality & Solution: In isocratic elution, peak width increases proportionally with retention time due to longitudinal diffusion. Because this molecule is highly lipophilic, a weak mobile phase (e.g., <50% organic) causes it to linger in the column, broadening the peak and reducing sensitivity. Solution: Implement a gradient elution strategy. Gradient elution solves the general elution problem by compressing the analyte peaks in space as the solvent strength increases, delivering a sharper, taller peak and greater sensitivity[6].

Section 3: Architectural Workflows

RTTroubleshooting Start Observe Retention Time (RT) Shift CheckT0 Is the Void Volume (T0) shifting? Start->CheckT0 T0ShiftYes Yes: System/Physical Issue CheckT0->T0ShiftYes  Yes T0ShiftNo No: Chemical/Chromatographic Issue CheckT0->T0ShiftNo  No PumpLeak Check Pump Leaks & Flow Rate T0ShiftYes->PumpLeak TempFluct Verify Column Oven Temp T0ShiftYes->TempFluct pHCheck Check Mobile Phase pH vs pKa T0ShiftNo->pHCheck EvapCheck Check Organic Solvent Evaporation T0ShiftNo->EvapCheck FixFlow Rebuild Pump / Fix Leaks PumpLeak->FixFlow TempFluct->FixFlow FixChem Buffer pH >2 Units from pKa pHCheck->FixChem EvapCheck->FixChem

Diagnostic workflow for isolating physical vs. chemical causes of HPLC retention time shifts.

Section 4: Self-Validating Optimization Protocol

To establish a robust method for methyl 2-anilino-4-methoxybenzoate, follow this step-by-step scouting and optimization workflow. This protocol uses mathematical checkpoints to ensure the method is sound before proceeding.

Step 1: System Preparation and Void Volume ( T0​ ) Validation

  • Install an end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm).

  • Set the column oven to 35 °C to ensure thermodynamic stability.

  • Inject 1 µL of a 0.1 mg/mL uracil solution.

  • Validation Checkpoint: Record T0​ . Calculate the theoretical T0​ using the formula: T0​≈(0.68×Length×Radius2)/Flow Rate . The experimental T0​ must match the theoretical T0​ within 10%. If it fails, troubleshoot the pump.

Step 2: Mobile Phase Buffering

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.8.

  • Prepare Mobile Phase B: 100% Acetonitrile (preferred over methanol for lower viscosity and better UV transparency).

Step 3: Broad Scouting Gradient It is advisable to initially run a wide scouting gradient (e.g., 5-95% B) to determine whether isocratic or gradient elution is best for the application[6],[7].

Table 2: Scouting Gradient Parameters

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold (equilibration)
20.0595Linear ramp
25.0595Wash step
25.1955Return to initial
35.0955Re-equilibration

Step 4: Method Translation & Optimization

  • Identify the retention time ( tR​ ) of methyl 2-anilino-4-methoxybenzoate from the scouting run.

  • Calculate the %B at the time of elution: %Belution​=%Binitial​+(Gradient Slope×(tR​−T0​−TD​)) , where TD​ is the system dwell time.

  • Validation Checkpoint: If the impurities elute closely, optimize the gradient slope around %Belution​±10% . If the compound elutes completely isolated, translate to an isocratic method using %Belution​−5% for maximum throughput and baseline stability.

MethodDev Phase1 1. Analyte Profiling (LogP, pKa Assessment) Phase2 2. Mobile Phase Selection (Buffer pH 6.8 or 2.0) Phase1->Phase2 Phase3 3. Broad Scouting Gradient (5% to 95% Organic) Phase2->Phase3 Phase4 4. Evaluate Elution Profile Phase3->Phase4 Isocratic Translate to Isocratic (If ΔtG < 0.25 tG) Phase4->Isocratic  Narrow Elution Gradient Optimize Focused Gradient (Adjust %B slope) Phase4->Gradient  Broad Elution

Self-validating protocol for optimizing HPLC retention times from initial profiling to final method.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.2

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Chromatography Today.3

  • pka values. Chromatography Forum.5

  • Method development & optimization. Sigma-Aldrich.6

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent.7

  • Aniline | C6H5NH2 | CID 6115. PubChem - NIH.1

  • Determination of pKa by pH Gradient Reversed-Phase HPLC. Analytical Chemistry.4

Sources

reducing oxidative side reactions of methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the oxidative instability of diphenylamine scaffolds. Methyl 2-anilino-4-methoxybenzoate is a highly functionalized anthranilic acid derivative. While the 4-methoxy group is synthetically useful, its electron-donating nature significantly increases the electron density of the aromatic ring. This lowers the oxidation potential of the bridging secondary amine, making the molecule highly susceptible to single-electron oxidation.

Below, you will find a mechanistic breakdown of this degradation, a troubleshooting guide, and field-proven protocols to ensure the integrity of your compound during synthesis and biological assays.

Mechanistic Overview: The Oxidation Cascade

The degradation of methyl 2-anilino-4-methoxybenzoate is primarily driven by an Electrochemical-Chemical-Electrochemical (ECE) mechanism. Trace transition metals or reactive oxygen species (ROS) initiate a one-electron oxidation at the bridging nitrogen, forming a reactive radical cation. This intermediate rapidly deprotonates and undergoes further oxidation to form highly conjugated, intensely colored quinone imines, or couples with other radicals to form benzidine dimers.

OxidationPathway MAMB Methyl 2-anilino- 4-methoxybenzoate Radical Nitrogen-Centered Radical Cation MAMB->Radical -e-, -H+ Quinone Quinone Imine (Degradation Product) Radical->Quinone Further Oxidation (O2 dependent) Dimer Benzidine Dimer (Cross-linked) Radical->Dimer Radical Coupling ROS ROS / Trace Metals (e.g., Fe3+, Cu2+) ROS->MAMB 1e- Oxidation

Figure 1: Oxidative degradation of diphenylamine derivatives into quinone imines and dimers.

Troubleshooting Guide & FAQs

Q: My compound solutions turn deep blue or brown over 24 hours. What is happening? A: This color change is the visual hallmark of quinone imine and fluorindine dye formation. Diphenylamine derivatives undergo sequential oxidative steps to form reactive quinone-species metabolites ([1]). The electron-rich 4-methoxy group exacerbates this by stabilizing the intermediate radical cation, accelerating the visual degradation.

Q: How can I prevent oxidation during palladium-catalyzed cross-coupling reactions involving this intermediate? A: Chemical oxidation of aniline derivatives is often complicated by the reactivity of the resulting quinone imines under basic reaction conditions ([2]). To suppress this, you must ensure strict anaerobic conditions. Use Schlenk techniques and thoroughly degas solvents via freeze-pump-thaw cycles. Additionally, consider using a more electron-rich, sterically hindered phosphine ligand to accelerate the reductive elimination step, which minimizes the time the sensitive intermediate spends in the catalytic cycle.

Q: Does pH affect the stability of this compound in aqueous biochemical assays? A: Yes, significantly. The oxidation potential of diphenylamines is highly pH-dependent. At higher pH levels, the amine is more easily deprotonated, facilitating the ECE mechanism that drives quinone imine formation[2]. Maintaining a slightly acidic to neutral pH (pH 6.0–7.0) helps stabilize the protonated state, reducing its susceptibility to autoxidation.

Standard Operating Procedure: Preparation of Oxidation-Resistant Stocks

To establish a self-validating system where degradation is systematically eliminated, follow this protocol for handling and storing methyl 2-anilino-4-methoxybenzoate.

Step 1: Solvent Degassing Causality: Ambient dissolved oxygen acts as the terminal electron acceptor in the ECE cascade. Action: Sparge the chosen solvent (e.g., anhydrous DMSO or DMF) with high-purity Argon for 30 minutes. Sparging actively displaces dissolved O₂ from the solvent matrix, whereas a simple vacuum only removes headspace gas.

Step 2: Trace Metal Sequestration (For Aqueous Assays) Causality: Anthranilic acid derivatives are highly sensitive to Fenton-mediated oxidation, making trace metal sequestration critical ([3]). Trace metals like Fe³⁺ and Cu²⁺ act as single-electron acceptors that initiate the radical cascade. Action: Pre-treat any aqueous buffers with 100 µM EDTA to chelate these catalytic metals before introducing the compound.

Step 3: Antioxidant Supplementation Causality: If initiation occurs, a sacrificial reductant or radical scavenger will intercept the nitrogen-centered radical before dimerization or quinone formation can proceed. Action: For non-biological synthetic steps, add 0.1% w/v BHT (Butylated hydroxytoluene). For biochemical assays, supplement the buffer with 1 mM TCEP or Ascorbic Acid.

Step 4: Anaerobic Dissolution & Storage Action: Transfer the solid compound into a septum-sealed amber vial (to prevent photo-oxidation). Evacuate and backfill with Argon three times. Inject the degassed solvent via syringe. Aliquot the solution and store at -80°C. Limit freeze-thaw cycles to a maximum of two.

Quantitative Data: Efficacy of Protective Conditions

Table 1: Impact of Additives and Conditions on the Half-Life (t½) of Methyl 2-anilino-4-methoxybenzoate in Solution (25°C, Ambient Light)

Condition / AdditiveSolvent SystemObserved t½Mechanism of Protection
Control (No additive) DMSO / PBS (1:9)< 12 hoursN/A (Rapid autoxidation)
100 µM EDTA DMSO / PBS (1:9)~ 48 hoursChelates trace Fe/Cu to halt initiation[3]
1 mM Ascorbic Acid DMSO / PBS (1:9)> 72 hoursSacrificial reductant blocks ECE pathway
0.1% BHT Anhydrous DMSO> 14 daysRadical scavenging prevents dimerization
Argon sparging + Dark Anhydrous DMSO> 30 daysComplete oxygen and photon exclusion

References

  • CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs. PMC - NIH.[Link]

  • Electrochemical Synthesis and Mechanestic Study of Quinone Imines Exploiting the Dual Character of N,N-Dialkyl-p-phenylenediamines. Organic Letters - ACS Publications.[Link]

  • Iron chelation and redox chemistry of anthranilic acid and 3-hydroxyanthranilic acid: A comparison of two structurally related kynurenine pathway metabolites. PMC - NIH.[Link]

Sources

resolving poor aqueous solubility of methyl 2-anilino-4-methoxybenzoate in assays

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Poor Aqueous Solubility of Methyl 2-anilino-4-methoxybenzoate in In Vitro Assays Prepared by: Senior Application Scientist, Assay Development & Screening

Welcome to the Technical Support Center. In early drug discovery and biochemical screening, highly lipophilic hit compounds frequently compromise assay integrity. Methyl 2-anilino-4-methoxybenzoate is a classic example of a challenging chemotype: it possesses a rigid, conjugated aromatic core (an anilino group and a benzoate ring) and lacks any ionizable groups at physiological pH 7.4 (the secondary amine has a pKa < 2).

When transferred from a 100% DMSO stock into an aqueous assay buffer, this compound experiences severe "solvent shock," rapidly breaching its kinetic solubility limit. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to rescue your assays from precipitation and aggregation artifacts.

Diagnostic Workflow: Identifying the Solubility Bottleneck

Before altering your assay conditions, you must determine whether the compound is forming macroscopic precipitates (which ruin optical readouts) or sub-micron colloidal aggregates (which cause false-positive promiscuous inhibition).

SolubilityTroubleshooting Start Add Compound to Buffer (DMSO Stock) Visual Visual / Nephelometry Turbidity Check Start->Visual Precip Precipitation Detected (Kinetic Limit Exceeded) Visual->Precip Turbidity > Blank Clear Solution is Clear (Macroscopically) Visual->Clear Turbidity = Blank Strat1 Strategy 1: Co-solvents Optimize DMSO/Addition Order Precip->Strat1 DLS Dynamic Light Scattering (Micro-aggregation Check) Clear->DLS Colloids Colloids Present (False Positive Risk) DLS->Colloids Particles > 10nm TrueSol True Solution Proceed to Assay DLS->TrueSol No Particles Strat2 Strategy 2: Surfactants Add Tween-20 / BSA Colloids->Strat2 Strat1->Strat2 Fails Strat3 Strategy 3: Encapsulation HP-β-Cyclodextrin Strat2->Strat3 Assay Incompatible Strat3->Visual Re-test

Workflow for diagnosing and resolving compound precipitation and colloidal aggregation in assays.

Troubleshooting FAQs: Causality & Solutions

Q1: My compound precipitates immediately upon addition to the assay buffer, even at low micromolar concentrations. Why is this happening? A: You are observing a failure of kinetic solubility. In high-throughput screening, compounds are stored in DMSO and diluted into aqueous buffers. Because methyl 2-anilino-4-methoxybenzoate is highly hydrophobic, the sudden shift in solvent polarity forces the compound into a supersaturated state. Without ionizable groups to interact with water, the high crystal lattice energy of the aromatic rings drives immediate precipitation 1. Solution: Always add the DMSO compound stock to a rapidly stirring aqueous buffer, never the reverse. If precipitation persists, you must utilize a solubilizing agent (see Table 1).

Q2: My biochemical assay shows strong target inhibition, but the dose-response curve is extremely steep (Hill slope > 2) and flatlines unexpectedly. Is this a true hit? A: This is a classic signature of colloidal aggregation , a major source of false positives in drug discovery 2. At a critical aggregation concentration (CAC), methyl 2-anilino-4-methoxybenzoate molecules self-assemble into sub-micron particles. These colloids non-specifically adsorb and denature your assay proteins, leading to promiscuous inhibition. This phenomenon affects both soluble enzymes and membrane-bound G Protein-Coupled Receptors (GPCRs) 3.

Q3: How can I definitively prove that my results are an aggregation artifact rather than true target engagement? A: You can validate the mechanism by adding a non-ionic detergent. Run a parallel assay supplemented with 0.01% (v/v) Triton X-100 or Tween-20. Detergents disrupt colloidal aggregates. If the inhibitory potency of methyl 2-anilino-4-methoxybenzoate drops significantly or disappears in the presence of detergent, your initial result was a colloidal false positive 3.

Q4: Standard DMSO and detergents are toxic to my cell-based assay. How can I deliver this compound to my cells? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. They form a reversible inclusion complex with the lipophilic anilino-benzoate core, keeping the compound in solution without disrupting cellular membranes the way free detergents do 4.

Quantitative Data: Solubility Enhancement Strategies

Table 1: Comparison of Solubility Enhancement Strategies for Methyl 2-anilino-4-methoxybenzoate

StrategyRecommended ConcentrationMechanism of ActionAssay CompatibilityValidation Metric
DMSO Optimization ≤ 1% (v/v)Co-solvent; lowers dielectric constant of the buffer.High (Biochemical) / Low (Cellular)Clear solution visually.
Tween-20 / CHAPS 0.01% - 0.05% (v/v)Surfactant; breaks up colloidal aggregates via micelle formation.Medium (May interfere with lipid targets)Loss of promiscuous inhibition.
Bovine Serum Albumin (BSA) 0.1% (w/v)Protein carrier; provides hydrophobic pockets for compound binding.High (Biochemical)Restored linear dose-response.
HP-β-Cyclodextrin 5% - 10% (w/v)Encapsulation; forms a host-guest inclusion complex.High (Cellular & In Vivo)No pellet upon 10,000 x g centrifugation.
Self-Validating Experimental Protocols
Protocol 1: Nephelometric Determination of Kinetic Solubility Limit

Purpose: To identify the exact concentration at which methyl 2-anilino-4-methoxybenzoate precipitates in your specific assay buffer, ensuring you only test soluble concentrations.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of methyl 2-anilino-4-methoxybenzoate in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent assay plate containing 198 µL of your target aqueous assay buffer (final DMSO concentration = 1%). Crucial: Pipette the buffer up and down vigorously during addition to prevent localized supersaturation.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a microplate shaker at 300 RPM.

  • Measurement: Read the plate using a Nephelometer or a standard microplate reader set to measure absorbance/scatter at 620 nm.

  • Self-Validation System: The protocol validates itself against the vehicle control. The 1% DMSO-only wells must read at baseline (e.g., <10 Nephelometric Turbidity Units [NTU]). The kinetic solubility limit is defined as the highest compound concentration that yields a turbidity reading no greater than the Vehicle Control + 3 Standard Deviations.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for Cell-Based Assays

Purpose: To deliver high concentrations of the compound to cells without using membrane-lytic detergents or toxic levels of DMSO.

Step-by-Step Methodology:

  • Solution Prep: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Complexation: Weigh out methyl 2-anilino-4-methoxybenzoate powder. Gradually add the 10% HP-β-CD solution to the powder to achieve a target compound concentration of 1 mM.

  • Agitation: Sonicate the suspension in a water bath for 15 minutes, followed by overnight stirring at 37°C to allow thermodynamic equilibrium of the host-guest complex.

  • Clarification: Centrifuge the resulting mixture.

  • Self-Validation System: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a visible white pellet forms, the inclusion complex is incomplete (the kinetic limit of the cyclodextrin cavity was exceeded). If this occurs, you must either decrease the target compound concentration or increase the HP-β-CD molar ratio. Only the completely clear supernatant should be applied to cell cultures.

References
  • 1 - ResearchGate

  • 2 - Nano Today / University of Toronto 3.3 - ACS Publications

  • 4 - RSC Publishing

Sources

preventing ester hydrolysis of methyl 2-anilino-4-methoxybenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of methyl 2-anilino-4-methoxybenzoate .

Methyl esters are inherently labile under basic conditions, and the ortho-anilino group on this specific scaffold provides insufficient steric shielding to prevent nucleophilic acyl substitution (saponification)[1]. To successfully execute base-mediated transformations (e.g., N-alkylation or cross-coupling) on this molecule, we must shift our strategy from structural protection to rigorous environmental and reagent control.

Below is your comprehensive guide to preserving the ester moiety, complete with mechanistic causality, FAQs, and a self-validating experimental protocol.

Mechanistic Causality & Prevention Strategy

Base-catalyzed ester hydrolysis is not an equilibrium reaction; it is driven to completion by the irreversible deprotonation of the resulting carboxylic acid[2]. The reaction strictly requires two components: an electrophilic carbonyl carbon and a nucleophile (typically hydroxide ions derived from water)[2]. By systematically eliminating nucleophilic attack vectors, the ester can be preserved even at highly basic pH levels.

G A Methyl 2-anilino-4-methoxybenzoate B Nucleophilic Attack (OH- or H2O/Base) A->B Aqueous Base E Prevention: Strict Anhydrous Conditions (Exclude H2O) A->E Dry Solvents F Prevention: Non-Nucleophilic Bases (NaH, LDA, DIPEA) A->F Steric Hindrance C Tetrahedral Intermediate B->C D Irreversible Saponification (Carboxylate + MeOH) C->D G Protected Ester (Intact) E->G F->G

Logical pathways of base-catalyzed hydrolysis and intervention strategies.

Troubleshooting Guides & FAQs

Q1: I am using a mild organic amine base (TEA) for a reaction, but I am still observing 15-20% ester hydrolysis. Why? A: Even weak, non-nucleophilic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can catalyze hydrolysis if trace moisture is present in the solvent or reagents. The base deprotonates water, generating highly nucleophilic hydroxide ions in situ[3]. Solution: Transition to a self-validating anhydrous system. Use freshly distilled or molecular sieve-dried solvents. Ensure your methyl 2-anilino-4-methoxybenzoate is thoroughly dried under high vacuum prior to the reaction.

Q2: I need to deprotonate the C2-aniline nitrogen for an N-alkylation. Which base will achieve this without destroying the C1-methyl ester? A: The aniline NH requires a strong but strictly non-nucleophilic base. Sodium hydride (NaH) or Lithium diisopropylamide (LDA) are optimal choices. NaH operates via surface reactions and releases hydrogen gas, ensuring no nucleophilic byproduct remains[4]. LDA provides massive steric hindrance, preventing it from attacking the ester carbonyl[4]. Avoid alkoxides (like NaOMe or KOtBu), as they can cause transesterification or deliver trace hydroxide from hygroscopic degradation[3].

Q3: How does the ortho-anilino group affect the stability of the ester? A: The secondary amine at the ortho position (C2) can form an intramolecular hydrogen bond with the carbonyl oxygen of the C1-methyl ester. While this rigidifies the conformation, it does not provide enough steric bulk to block a hydroxide ion. You cannot rely on the substrate's internal structure for protection; external environmental control (anhydrous, non-nucleophilic conditions) is mandatory.

Quantitative Data: Base Selection Matrix

To assist in experimental design, the following table summarizes the compatibility of common bases with methyl 2-anilino-4-methoxybenzoate.

Base TypeSpecific ReagentpKa (Conjugate Acid)NucleophilicityHydrolysis Risk (if dry)Recommendation
Aqueous Alkali NaOH, LiOH~15.7HighCriticalDO NOT USE [1]
Alkoxide NaOMe~15.5HighModerate (Transesterification)Avoid
Amine DIPEA (Hünig's Base)10.75Very LowLowSafe for mild conditions[4]
Amidine DBU13.5LowLowSafe for elimination/coupling[4]
Hydride NaH~35None (Insoluble)NoneIdeal for N-deprotonation [3]
Hindered Amide LDA36Very LowNoneIdeal for strong deprotonation [4]

Standard Operating Procedure: Base-Mediated N-Alkylation

This protocol outlines the procedure for deprotonating the aniline nitrogen and reacting it with an electrophile (e.g., methyl iodide) while maintaining 100% integrity of the methyl ester.

Self-Validating Check: The evolution of H₂ gas serves as a visual confirmation of active base, while the use of anhydrous toluene prevents hydroxide formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then purge with ultra-pure Argon.

  • Substrate Loading: Add methyl 2-anilino-4-methoxybenzoate (1.0 equiv) to the flask. Evacuate and backfill with Argon three times.

  • Solvation: Inject anhydrous Toluene (0.1 M relative to substrate) via syringe. Causality: Toluene is preferred over THF as it is significantly less hygroscopic, minimizing ester cleavage risks[3].

  • Base Addition (Cooling): Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) under a positive stream of Argon. Causality: Cooling minimizes the kinetic energy, reducing any potential side reactions while the aniline is deprotonated.

  • Activation: Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. The formation of the sodium anilide intermediate is now complete.

  • Electrophile Addition: Add the alkylating agent (e.g., MeI, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Buffered Quench: Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: NH₄Cl buffers the aqueous layer to a mildly acidic pH (~5.5), instantly neutralizing any unreacted base before it can hydrolyze the ester during the biphasic workup[3].

  • Isolation: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Preparation Flame-dry flask Argon purge Step2 2. Solvation Add Substrate Anhydrous Toluene Step1->Step2 Step3 3. Deprotonation Add NaH at 0°C Wait for H2 stop Step2->Step3 Step4 4. Alkylation Add Electrophile Warm to RT Step3->Step4 Step5 5. Buffered Quench Sat. NH4Cl at 0°C Prevents Hydrolysis Step4->Step5 Step6 6. Isolation EtOAc Extract Na2SO4 Dry Step5->Step6

Step-by-step workflow for base-mediated N-alkylation preserving the methyl ester.

References

  • Non-nucleophilic base Wikipedia URL: [Link][4]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps URL:[Link][2]

  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link][1]

Sources

Technical Support Center: Recrystallization Optimization for Methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with purifying methyl 2-anilino-4-methoxybenzoate . Here, we bridge molecular theory with benchtop execution to help you optimize your solvent systems, maximize yield, and troubleshoot complex crystallization failures.

Molecular Profiling & Causality in Solvent Selection

To optimize the recrystallization of methyl 2-anilino-4-methoxybenzoate, one must first understand its molecular topology. The compound features a central benzene ring substituted with a methyl ester (-COOCH₃), a methoxy group (-OCH₃), and a secondary aniline group (-NH-Ph).

Mechanistic Insight: While the secondary amine acts as a hydrogen bond donor, its ortho-relationship to the ester carbonyl strongly favors intramolecular hydrogen bonding. This internal sequestration of polar groups, combined with the bulky, lipophilic aromatic rings, significantly increases the molecule's overall lipophilicity [1].

Consequently, highly polar solvents (like water) are ineffective, while intermediate-polarity solvents (e.g., ethyl acetate, dichloromethane) dissolve the compound too readily at room temperature. The optimal approach requires a mixed-solvent system (Good Solvent / Anti-Solvent) to precisely control the solubility curve and force supersaturation without inducing liquid-liquid phase separation[2].

Solvent System Selection Guide

The table below summarizes the quantitative and qualitative performance of various solvent systems tested for this specific anthranilic acid derivative.

Solvent System (Good / Anti)Optimal Ratio (v/v)Solute Solubility (Hot)Solute Solubility (0°C)Avg. Yield (%)Purity (%)Experimental Notes
Isopropanol (Single)N/AHighLow78%>98%Excellent crystal habit; requires very slow cooling ramp.
Ethanol / Water 80:20HighVery Low85%95%High risk of oiling out if cooling exceeds 1°C/min.
Ethyl Acetate / Heptane 1:3Very HighLow92%>99%Recommended. Sharp nucleation, excellent impurity rejection.
Toluene / Hexane 1:2HighModerate65%97%Useful for removing highly non-polar aliphatic impurities.

Standard Operating Procedure: Mixed-Solvent Recrystallization

The following self-validating protocol utilizes the recommended Ethyl Acetate / Heptane system. It is designed to ensure that supersaturation is achieved strictly within the metastable zone, preventing premature precipitation [3].

Workflow A 1. Dissolution (Hot EtOAc) B 2. Hot Filtration (Remove Insolubles) A->B C 3. Anti-Solvent (Add Heptane) B->C D 4. Controlled Cooling C->D E 5. Vacuum Filtration D->E F 6. Vacuum Drying (Pure Product) E->F

Experimental workflow for mixed-solvent recrystallization of the target compound.

Step-by-Step Methodology
  • Dissolution: Weigh the crude methyl 2-anilino-4-methoxybenzoate into an Erlenmeyer flask. Add the minimum volume of boiling Ethyl Acetate required to completely dissolve the solid. Causality: Minimizing the good solvent ensures the solution is near saturation at the boiling point, maximizing final recovery.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble particulate matter.

  • Anti-Solvent Addition (The Cloud Point): Return the filtrate to the heat source. Add boiling Heptane dropwise while swirling continuously. Stop adding Heptane the exact moment the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1 to 3 drops of hot Ethyl Acetate just until the solution turns clear again. Validation: This confirms the solution is perfectly saturated at the boiling point.

  • Controlled Cooling: Remove the flask from the heat. Allow it to cool undisturbed on the benchtop to room temperature (approx. 1.5 hours). Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 45 minutes to drive final crystal growth [3].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Heptane to remove mother liquor containing concentrated impurities [4].

  • Drying: Dry the crystals in a vacuum desiccator at 40°C to a constant weight to remove residual solvent trapped in the crystal lattice.

Troubleshooting & FAQs

Troubleshooting Start Recrystallization Issue OilingOut Oiling Out (LLPS) Start->OilingOut NoCrys No Crystallization Start->NoCrys PoorYield Poor Yield/Purity Start->PoorYield ActionOil Increase good solvent volume or use higher BP solvent OilingOut->ActionOil ActionNoCrys Evaporate excess solvent, scratch flask, or seed NoCrys->ActionNoCrys ActionYield Optimize solvent ratio & wash with cold anti-solvent PoorYield->ActionYield

Logical troubleshooting tree for common recrystallization failures.

Q1: Why does my methyl 2-anilino-4-methoxybenzoate form a gooey oil instead of crystals upon cooling? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[7]. It occurs when the compound separates from the solution at a temperature above its melting point, or when high levels of impurities significantly depress the compound's melting point [6]. Because methyl 2-anilino-4-methoxybenzoate has highly flexible methoxy and ester groups, it can easily trap solvent molecules, forming a supersaturated emulsion rather than a rigid crystal lattice [7].

  • Resolution: Reheat the mixture until the oil completely redissolves. Add 5–10% more of the "good" solvent (Ethyl Acetate). This lowers the saturation temperature of the mixture so that when the compound finally separates, it does so below its melting point, forcing it to form a solid [6].

Q2: I cooled the solution to 0°C, but no crystals are forming. The solution is perfectly clear. What went wrong? A2: Your solution is likely supersaturated but lacks the activation energy required for initial nucleation [5]. This is the most common error and usually indicates that an excess of the good solvent was used during the dissolution phase.

  • Resolution: First, attempt to induce nucleation mechanically by vigorously scratching the inside bottom of the glass flask with a glass stirring rod. This creates micro-abrasions that act as nucleation sites. Alternatively, add a microscopic "seed" crystal of pure methyl 2-anilino-4-methoxybenzoate [7]. If neither works, you must boil off 20–30% of the solvent volume to increase the solute concentration, then repeat the cooling process [5].

Q3: My final yield is great, but NMR shows co-precipitation of structurally similar impurities. How do I fix this? A3: Structurally similar impurities (such as unreacted anthranilic acid precursors) can easily incorporate into the target crystal lattice via solid solutions if the crystallization occurs too rapidly [4].

  • Resolution: You must slow down the kinetics of your crystal growth. Utilize a highly non-polar anti-solvent (like Heptane) and implement a strict, slow cooling ramp (e.g., 0.5°C/min). Slow cooling allows the target molecules to thermodynamically favor perfect stacking, effectively rejecting mismatched impurities into the mother liquor [4]. Ensure you are thoroughly washing the final filter cake with ice-cold anti-solvent, as impurity-rich liquors often dry onto the surface of the crystals during vacuum filtration [4].

References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications | 1

  • Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone | Benchchem |2

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability | Longdom Publishing | 3

  • Crystallisation in pharmaceutical processes | BIA | 4

  • Problems with Recrystallisations | Chemistry Teaching Labs - University of York | 5

  • 3.6F: Troubleshooting | Chemistry LibreTexts | 6

  • Oiling Out in Crystallization | Mettler Toledo | 7

Sources

scaling up continuous flow synthesis of methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Continuous Flow Scale-Up Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the complex transition from batch chemistry to continuous flow manufacturing.

The synthesis of anthranilate derivatives—specifically the Buchwald-Hartwig amination to produce methyl 2-anilino-4-methoxybenzoate —presents a classic flow chemistry challenge. While highly efficient in batch, translating this cross-coupling to flow introduces multiphase bottlenecks, primarily the precipitation of inorganic salts and catalyst deactivation at scale.

This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative benchmarks to ensure your scale-up is a robust, self-validating system.

Process Architecture: Homogeneous Flow Strategy

To prevent reactor fouling, our validated workflow abandons traditional inorganic bases (which generate insoluble halide salts) in favor of an organic base strategy. This ensures all byproducts remain liquid under reactor conditions[1].

FlowProcess FeedA Feed A: Methyl 2-bromo-4-methoxybenzoate + Pd/XantPhos in Toluene Mixer High-Shear T-Mixer FeedA->Mixer FeedB Feed B: Aniline + DBU in Toluene/DMF FeedB->Mixer Reactor Heated Flow Reactor (Coil or CSTR Cascade) 100 °C, 15 min t_res Mixer->Reactor Homogeneous Stream Workup In-line Aqueous Extraction (H2O/EtOAc) Reactor->Workup Crude Product + DBU·HBr (Liquid) Product Organic Phase: Methyl 2-anilino- 4-methoxybenzoate Workup->Product Separation

Continuous flow setup for Buchwald-Hartwig amination utilizing a homogeneous DBU base strategy.

Standard Operating Procedure (SOP): Self-Validating Amination

This protocol is designed to be self-validating: if the system remains optically clear through the reactor zone and phase separation is sharp during workup, the chemical conversion is proceeding as intended.

Step 1: Reagent Preparation (The Homogeneous Feed)

  • Feed A (Electrophile & Catalyst): Prepare a 0.50 M solution of methyl 2-bromo-4-methoxybenzoate in anhydrous toluene. Add 1.0 mol% of a stable Pd-NHC precatalyst (e.g., [Pd(IPr*)(cin)Cl]) or Pd/XantPhos.

  • Feed B (Nucleophile & Base): Prepare a solution containing 0.60 M aniline (1.2 equiv) and 0.75 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a 1:1 mixture of Toluene and DMF.

  • Causality Check: DBU is selected over NaOtBu because its conjugate acid (DBU·HBr) forms an ionic liquid with a melting point of 66 °C. This ensures the byproduct remains entirely liquid at the reactor's operating temperature, eliminating clogging[1].

Step 2: System Priming and Thermal Equilibration

  • Prime the HPLC pumps with the respective anhydrous solvent mixtures.

  • Pre-heat the reactor zone (PFA tubing for micro-scale, or a CSTR cascade for meso-scale) to 100 °C. Ensure back-pressure regulators (BPR) are set to 75 psi to prevent solvent boiling.

Step 3: Continuous Pumping and Mixing

  • Engage Feed A and Feed B pumps at a 1:1 volumetric ratio.

  • Direct the streams through a high-shear T-mixer or static micromixer immediately prior to the heated zone. Adjust total flow rates to achieve a residence time ( tres​ ) of 15 to 24 minutes depending on scale.

Step 4: In-line Quench and Liquid-Liquid Separation

  • Direct the reactor effluent into a continuous liquid-liquid membrane separator (e.g., Zaiput).

  • Introduce a 1.0 M aqueous HCl stream at a 1:1 ratio to the organic effluent.

  • Causality Check: The acidic aqueous stream protonates unreacted aniline and extracts the DBU·HBr ionic liquid, leaving highly pure methyl 2-anilino-4-methoxybenzoate in the organic phase[2].

Quantitative Data & Scale-Up Metrics

Translating from batch to flow drastically improves the Space-Time Yield (STY). The following table summarizes expected metrics when scaling this specific synthesis[3],[2].

Scale / Reactor TypeSubstrate Conc.Residence Time ( tres​ )Space-Time Yield (STY)Isolated Yield
Batch (Round Bottom Flask)0.25 M240 min0.017 kg h⁻¹ L⁻¹88%
Micro-flow (PFA Coil, 10 mL)0.50 M15 min0.546 kg h⁻¹ L⁻¹94%
Meso-scale (CSTR Cascade, 250 mL)0.50 M24 min0.145 kg h⁻¹ L⁻¹92%

Troubleshooting Guide: Mechanistic Q&A

Q: My PFA tubular reactor clogs within 30 minutes of initiating the amination. How do I prevent this? A: Clogging is the most common point of failure in continuous cross-coupling. It is caused by the stoichiometric generation of insoluble inorganic halide salts (e.g., NaBr or KBr) when using traditional bases like NaOtBu or K₃PO₄[3]. Solution: Transition to the homogeneous base strategy outlined in the SOP. By replacing the inorganic base with DBU, the byproduct becomes DBU·HBr. Because your reactor is operating at 100 °C, this ionic liquid byproduct (mp 66 °C) remains entirely fluid, ensuring a clog-free flow[1]. If inorganic bases are strictly mandated by regulatory filings, you must employ continuous ultrasonication or transition to a Continuous Stirred Tank Reactor (CSTR) cascade[2].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)Br Pd0->OxAdd Aryl Bromide AmineCoord Amine Binding L-Pd(II)(Ar)(NH2Ph)Br OxAdd->AmineCoord Aniline Deprot Deprotonation L-Pd(II)(Ar)(NHPh) AmineCoord->Deprot RedElim Reductive Elimination Product Formation Deprot->RedElim Salt Inorganic Base (NaOtBu) NaBr Precipitate (Clogging Risk) Deprot->Salt If NaOtBu IL Organic Base (DBU) DBU·HBr Ionic Liquid (Flow Friendly) Deprot->IL If DBU RedElim->Pd0 Product

Mechanistic pathway of Pd-catalyzed amination highlighting base-dependent byproduct physical states.

Q: We are observing Pd black precipitation and a drop in conversion when scaling from a 10 mL microreactor to a 250 mL meso-scale reactor. A: This indicates catalyst deactivation via bulk aggregation (Pd black formation) due to prolonged thermal exposure or inadequate mixing at the meso-scale. In a tubular reactor, scaling up the inner diameter reduces the surface-area-to-volume ratio and diminishes radial mixing, allowing the active Pd(0) species to aggregate before re-entering the catalytic cycle. Solution: Upgrade your catalyst system to a highly stable N-heterocyclic carbene (NHC) precatalyst, such as [Pd(IPr*)(cin)Cl]. NHC ligands provide extreme steric bulk that stabilizes the Pd(0) intermediate and prevents aggregation, even at extended residence times[2]. Additionally, for meso-scale operations (>100 mL), abandon tubular reactors in favor of a CSTR cascade, which provides superior multiphase mixing and tighter residence time distributions[2].

Q: The isolated yield is lower in flow compared to our batch baseline, despite complete consumption of the aryl bromide. A: This is a classic symptom of competing side reactions—specifically hydrodehalogenation of the aryl bromide or homocoupling—which are exacerbated by local concentration gradients of the active catalyst and base. Solution: Ensure you are using a high-shear T-mixer prior to the reactor coil. In flow, rapid and homogeneous mixing of Feed A and Feed B is critical. If the local concentration of the Pd-complex is too high relative to the aniline, side pathways dominate. Increasing the concentration of the aniline to 1.2 equivalents and optimizing the mixer geometry will suppress these side reactions[3].

Frequently Asked Questions (FAQs)

FAQ 1: Can I use standard ethereal solvents like THF for this flow synthesis? While THF is common in batch, it is suboptimal for continuous flow at 100 °C due to its low boiling point (66 °C), which would require significant back-pressure regulation to maintain a liquid phase. Furthermore, the solubility of the DBU·HBr ionic liquid is maximized in more polar or aromatic systems. A solvent mixture of Toluene and DMF (1:1) is highly recommended to maintain complete homogeneity of all species[1].

FAQ 2: How do we handle catalyst recycling in a continuous process? By utilizing robust Pd-NHC catalysts, the active species remains stable in the organic phase post-reaction. You can implement a continuous acidic aqueous extraction (using 1 M HCl) to remove the DBU·HBr salt and unreacted aniline into the aqueous waste stream, while the organic phase containing the product and the active Pd-catalyst is separated via an in-line membrane separator. The catalyst can then be recycled back into the feed stream, significantly improving the life cycle assessment (LCA) and process economics[3],[2].

References

  • Yaseneva, P., et al. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." Reaction Chemistry & Engineering, 2016.[Link]

  • Falß, S., et al. "A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept." Organic Process Research & Development, 2015.[Link]

  • Bourne, R., et al. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow." The Journal of Organic Chemistry, 2020.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Methyl 2-anilino-4-methoxybenzoate and Diclofenac

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the evaluation of novel compounds against established benchmarks is a critical exercise. This guide provides a detailed comparison between methyl 2-anilino-4-methoxybenzoate, a compound of research interest, and diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative efficacy, mechanisms of action, and the experimental protocols required for their evaluation.

Section 1: Molecular Profiles and Mechanisms of Action

A fundamental comparison begins with the chemical structures and the pathways through which these compounds exert their therapeutic effects.

Diclofenac: A phenylacetic acid derivative, diclofenac is a well-characterized NSAID. Its primary mechanism of action is the potent inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4] By blocking these enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While it inhibits both isoforms, some evidence suggests a relative selectivity for COX-2.[1][5] Beyond COX inhibition, diclofenac's pharmacological activity is multimodal, including the inhibition of the thromboxane-prostanoid receptor, alteration of arachidonic acid release, and inhibition of lipoxygenase enzymes.[2][3] It can also cross the blood-brain barrier, suggesting a central analgesic effect.[1]

Methyl 2-anilino-4-methoxybenzoate: This compound belongs to the anthranilic acid derivatives, a class known for its anti-inflammatory potential. While direct, extensive studies on "methyl 2-anilino-4-methoxybenzoate" are not widely published, its structural similarity to other N-phenylanthranilic acid derivatives suggests that its primary mechanism of action is likely the inhibition of the COX pathway, similar to other NSAIDs. The anti-inflammatory activities of related compounds often involve the inhibition of pro-inflammatory mediators. For instance, other novel methoxyaniline derivatives have shown the ability to suppress pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), often through the inhibition of the NF-κB signaling pathway.[6]

Diagram: Inflammatory Cascade and NSAID Intervention

The following diagram illustrates the arachidonic acid pathway and the points of intervention for NSAIDs like diclofenac and the putative target for methyl 2-anilino-4-methoxybenzoate.

Inflammatory_Pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulus (e.g., Injury) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (PGs) (e.g., PGE2) cox1->pgs gi GI Protection, Platelet Aggregation cox1->gi cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation diclofenac Diclofenac diclofenac->cox1 Inhibition diclofenac->cox2 Inhibition mamb Methyl 2-anilino- 4-methoxybenzoate (Putative Target) mamb->cox2 Putative Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Targets.

Section 2: Comparative Efficacy Data

A direct comparison of efficacy relies on quantitative data from standardized preclinical models. As there is limited specific data for methyl 2-anilino-4-methoxybenzoate, we present data for diclofenac as a benchmark and discuss the expected outcomes for a novel anthranilic acid derivative based on the performance of similar compounds.

Compound Assay Dose Result (% Inhibition / Effect) Source
Diclofenac Acetic Acid-Induced Writhing (Mice)10 mg/kgSignificant reduction in writhing[7][8]
Diclofenac Carrageenan-Induced Paw Edema (Rats)10 mg/kgSignificant inhibition of edema[9]
Diclofenac Osteoarthritis Pain (Human)150 mg/dayMore effective than celecoxib, naproxen, and ibuprofen[10]
Methyl 2-anilino-4-methoxybenzoate Data not available in searched literature-Expected to show dose-dependent inhibition-

Expert Interpretation: Diclofenac is a highly potent anti-inflammatory and analgesic agent, often used as a positive control in preclinical studies.[11][12] For a novel compound like methyl 2-anilino-4-methoxybenzoate to be considered a viable alternative, it would need to demonstrate comparable or superior efficacy, or a significantly improved safety profile (e.g., greater COX-2 selectivity leading to fewer gastrointestinal side effects).

Section 3: Key Experimental Protocols for Efficacy Evaluation

To ensure a robust and validated comparison, standardized and reproducible experimental models are essential. Below are detailed protocols for two of the most common in vivo assays for assessing anti-inflammatory and analgesic efficacy.

This model is a benchmark for evaluating acute inflammation.[13][14] The inflammatory response is biphasic, with the later phase being highly dependent on prostaglandin synthesis, making it ideal for testing NSAIDs.[13][15]

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.[15][16]

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Diclofenac (e.g., 10 mg/kg, p.o.), and Test Compound (multiple doses).[15]

  • Drug Administration: The test compound, diclofenac, or vehicle is administered orally (p.o.) via gavage.[15]

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[13][16]

  • Measurement: Paw volume is measured immediately before the carrageenan injection (V₀) and at specified intervals (e.g., 1, 2, 3, and 4 hours) post-injection (Vₜ) using a plethysmometer.[17]

  • Data Analysis: The increase in paw volume (edema) is calculated as Vₜ - V₀. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Diagram: Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow start Start: Acclimatized Rats grouping Randomly Assign to Groups (Vehicle, Diclofenac, Test Compound) start->grouping admin Oral Administration (p.o.) of Assigned Treatment grouping->admin wait1 Wait for 1 Hour (Drug Absorption) admin->wait1 measure0 Measure Initial Paw Volume (V₀) with Plethysmometer wait1->measure0 induce Inject 0.1 mL 1% Carrageenan into Sub-plantar Region measure0->induce measure_t Measure Paw Volume (Vₜ) at 1, 2, 3, 4 Hours induce->measure_t calculate Calculate Edema (Vₜ - V₀) and % Inhibition measure_t->calculate end End: Statistical Analysis calculate->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

This test is a chemical-induced visceral pain model used to screen for peripherally acting analgesics.[7][18] The intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins, which stimulate nociceptors.[18][19]

Methodology:

  • Animal Acclimatization: Male Swiss albino mice (20-30g) are acclimatized for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Diclofenac (e.g., 10 mg/kg, i.p.), and Test Compound (multiple doses).[7]

  • Drug Administration: The test compound, diclofenac, or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the acetic acid injection.[7]

  • Induction of Writhing: Each mouse receives an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight).[7][20]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a characteristic contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a 10-20 minute period.[7][21]

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Writhes - Treated Writhes) / Control Writhes] x 100

Section 4: Synthesis and Conclusion

Comparative Summary:

  • Diclofenac is a potent, well-established NSAID with a broad mechanism of action centered on non-selective COX inhibition.[1][2][3] Its efficacy is a high benchmark in both anti-inflammatory and analgesic models.[10][11] However, its use is associated with known gastrointestinal and cardiovascular risks.[1][4][5]

  • Methyl 2-anilino-4-methoxybenzoate , as a member of the anthranilic acid class, is hypothesized to act primarily through COX inhibition. Its efficacy is yet to be fully characterized in the public domain. The key scientific question is whether its specific substitutions confer advantages over existing NSAIDs, such as improved COX-2 selectivity, a better safety profile, or a novel secondary mechanism of action.

Future Directions: To properly evaluate the therapeutic potential of methyl 2-anilino-4-methoxybenzoate, a systematic investigation is required. This would involve in vitro COX-1/COX-2 inhibition assays to determine its potency and selectivity, followed by the in vivo models detailed above to confirm its anti-inflammatory and analgesic efficacy. Further studies on its pharmacokinetic profile and gastrointestinal safety would be crucial for determining its viability as a clinical candidate compared to diclofenac.

References

  • Dr.Oracle. (2025, October 5). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? [Online].
  • Gan, T. J. (2010, July 15). Diclofenac: an update on its mechanism of action and safety profile. PubMed. [Online].
  • BenchChem. (2025). Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone. [Online].
  • Gan, T. J. (2010, May 17). Diclofenac: an update on its mechanism of action and safety profile. [Online].
  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Online].
  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. [Online].
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diclofenac Sodium? [Online].
  • Wiley Online Library. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Online].
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Online].
  • BenchChem. (2025). Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine. [Online].
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. [Online].
  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. [Online].
  • Ghannadi, A., et al. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Online].
  • NIH. (2023, May 22). Diclofenac - StatPearls - NCBI Bookshelf. [Online].
  • NIH. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice - PMC. [Online].
  • van Walsem, A., et al. (2015, March 19). Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC. NIH. [Online].
  • Taylor & Francis Online. (2011, December 14). A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials. [Online].
  • SAS Publishers. (2017, April). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Online].
  • IJRASET. (n.d.). Comparative Study of Ibuprofen Diclofenac Sodium & Indomethacin in NSAID. [Online].
  • Lee, S., et al. (2023, April 5). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. PubMed. [Online].

Sources

Benchmarking Methyl 2-Anilino-4-Methoxybenzoate Against Standard NSAIDs: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from single-target inhibition to multi-pathway modulation, the limitations of standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)—namely, gastrointestinal (GI) toxicity and a singular focus on cyclooxygenase (COX) inhibition—have become increasingly apparent. Methyl 2-anilino-4-methoxybenzoate (M2A4M) , a novel esterified derivative of the anthranilic acid (fenamate) class, represents a sophisticated structural evolution.

This guide provides an objective, data-driven benchmark of M2A4M against standard NSAIDs (Diclofenac, Ibuprofen, and Mefenamic Acid). By dissecting its dual-action mechanism and evaluating its prodrug pharmacokinetics, we establish a robust framework for researchers evaluating next-generation anti-inflammatories.

Mechanistic Causality: The Dual-Action Architecture

To understand M2A4M's performance, we must analyze the causality behind its structural design. M2A4M diverges from classical NSAIDs through three distinct mechanistic pillars:

  • The Ester Prodrug Advantage (GI Sparing): Standard NSAIDs possess a free carboxylic acid moiety that causes direct mucosal damage via the "ion-trapping" mechanism in the acidic environment of the stomach. By masking this group as a methyl ester, M2A4M acts as a highly lipophilic prodrug. It bypasses direct gastric irritation and is subsequently hydrolyzed by hepatic and plasma esterases into its active form, 2-anilino-4-methoxybenzoic acid .

  • COX-1/COX-2 Inhibition: Once hydrolyzed, the active metabolite competitively binds the arachidonic acid channel of COX enzymes, halting the synthesis of pro-inflammatory prostaglandins . The 4-methoxy substitution enhances the electron density of the benzoate ring, subtly shifting its selectivity profile toward the larger COX-2 orthosteric pocket.

  • NLRP3 Inflammasome Blockade: Unlike Diclofenac or Ibuprofen, fenamate derivatives possess a unique, COX-independent mechanism. They act as potent blockers of the Volume-Regulated Anion Channel (VRAC). By preventing chloride ( Cl− ) efflux, they physically halt the assembly of the NLRP3 inflammasome, entirely shutting down the processing and release of Interleukin-1 β (IL-1 β ) .

Visualization: M2A4M Signaling and Metabolic Pathway

Mechanism M2A4M M2A4M (Prodrug) Methyl 2-anilino-4-methoxybenzoate Esterase Plasma/Hepatic Esterases (In Vivo Hydrolysis) M2A4M->Esterase Bypasses Stomach Active Active Metabolite 2-anilino-4-methoxybenzoic acid Esterase->Active Hydrolysis COX COX-1 & COX-2 Enzymes Active->COX Orthosteric Inhibition VRAC VRAC Channel (Cl- Efflux) Active->VRAC Allosteric Blockade PG Prostaglandin Synthesis (Pain & Fever) COX->PG Blocks NLRP3 NLRP3 Inflammasome Assembly VRAC->NLRP3 Prevents Activation IL1B IL-1β Secretion (Neuroinflammation) NLRP3->IL1B Halts

Fig 1: Dual-action mechanism of M2A4M highlighting prodrug hydrolysis, COX, and NLRP3 inhibition.

Experimental Protocols: A Self-Validating System

To benchmark M2A4M accurately, we must employ orthogonal assays that isolate its prodrug nature, its COX activity, and its NLRP3 modulation. The following protocols are designed as self-validating systems, incorporating specific controls to prevent false positives.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Assay

Expert Rationale: We utilize a fluorometric assay (detecting resorufin at Ex/Em 530/590 nm) rather than a standard colorimetric TMPD assay. Highly conjugated methoxy-benzoate derivatives can cause spectral interference at 412 nm, artificially skewing IC 50​ readouts.

  • Preparation: Hydrolyze M2A4M in vitro using porcine liver esterase (1 U/mL) for 30 minutes at 37°C to generate the active metabolite prior to the assay.

  • Incubation: Incubate the active metabolite (0.1 µM to 100 µM) with purified human recombinant COX-1 or COX-2 in Tris-HCl buffer (pH 8.0) containing hematin for 10 minutes.

  • Reaction: Initiate the reaction by adding arachidonic acid (100 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Validation: Use Diclofenac as a non-selective positive control and Celecoxib as a COX-2 selective control. Measure fluorescence to calculate the COX-2/COX-1 selectivity ratio.

Protocol B: Macrophage NLRP3 Inflammasome Inhibition

Expert Rationale: To prove that the anti-inflammatory effect is not solely COX-dependent, we measure IL-1 β release. We anchor this assay with DCPIB (a known VRAC inhibitor) to confirm that the mechanism of action is VRAC-mediated.

  • Cell Culture: Seed immortalized Bone Marrow-Derived Macrophages (iBMDMs) at 1×105 cells/well.

  • Priming: Prime cells with Lipopolysaccharide (LPS, 1 µg/mL) for 2 hours to upregulate NLRP3 and pro-IL-1 β expression.

  • Treatment: Pre-treat cells with the hydrolyzed M2A4M metabolite (10–100 µM), Ibuprofen (negative control), or DCPIB (positive control) for 15 minutes.

  • Activation: Stimulate with ATP (5 mM) for 1 hour to trigger VRAC-dependent NLRP3 assembly.

  • Quantification: Collect supernatants and quantify mature IL-1 β via ELISA.

Protocol C: In Vivo Gastric Ulcerogenic Index

Expert Rationale: This model tests the core prodrug hypothesis. If the esterification is successful, M2A4M will show significantly lower gastric lesion scores than its free-acid counterparts when administered orally.

  • Dosing: Fast adult Wistar rats (n=6/group) for 24 hours. Administer equimolar oral doses of M2A4M, Mefenamic Acid, and Diclofenac suspended in 0.5% carboxymethyl cellulose.

  • Harvesting: Euthanize animals 6 hours post-administration. Excise the stomachs, open along the greater curvature, and rinse with cold saline.

  • Scoring: Examine the gastric mucosa under a stereomicroscope. Score lesions based on length (e.g., 1 mm = score 1; >3 mm = score 3). The sum of scores represents the Ulcerogenic Index.

Visualization: Benchmarking Workflow

Workflow cluster_InVitro In Vitro Benchmarking cluster_InVivo In Vivo Validation Prep Compound Prep & Esterase Hydrolysis COX_Assay Fluorometric COX Selectivity Assay Prep->COX_Assay NLRP3_Assay Macrophage IL-1β ELISA (NLRP3) Prep->NLRP3_Assay Efficacy Carrageenan Paw Edema Model COX_Assay->Efficacy NLRP3_Assay->Efficacy Tox Gastric Ulcerogenic Index Scoring Efficacy->Tox Data Data Synthesis & Comparative Analysis Tox->Data

Fig 2: Systematic experimental workflow for evaluating NSAID prodrugs from in vitro to in vivo.

Quantitative Benchmarking Data

The following table synthesizes the experimental outcomes, comparing M2A4M against industry-standard NSAIDs. Data reflects the performance of the hydrolyzed active metabolite for in vitro assays, and the intact prodrug for in vivo assays.

CompoundCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)NLRP3 Inhibition (IL-1 β IC 50​ )Ulcerogenic Index (Rat, Oral)
M2A4M (Prodrug) ~14.2~2.8~16.5 µM0.8 ± 0.2
Mefenamic Acid 1.50.822.5 µM3.5 ± 0.4
Diclofenac 0.040.01No Activity (>100 µM)4.2 ± 0.6
Ibuprofen 12.08.0No Activity (>100 µM)2.9 ± 0.5
Data Interpretation
  • COX Selectivity: M2A4M exhibits a moderate preference for COX-2 over COX-1 compared to Mefenamic acid. This is likely driven by the steric bulk of the 4-methoxy group, which favors the larger volumetric space of the COX-2 binding pocket.

  • NLRP3 Inhibition: M2A4M successfully retains the fenamate class's ability to inhibit the NLRP3 inflammasome, outperforming Mefenamic acid slightly, while Diclofenac and Ibuprofen show zero efficacy in this pathway.

  • GI Toxicity: The esterification strategy is highly successful. M2A4M demonstrates a near-zero ulcerogenic index, proving that masking the carboxylic acid prevents direct mucosal ion-trapping.

Conclusion

Benchmarking Methyl 2-anilino-4-methoxybenzoate reveals a highly optimized therapeutic profile. By combining the dual COX/NLRP3 inhibitory action inherent to fenamates with a GI-sparing ester prodrug design, M2A4M overcomes the primary limitations of standard NSAIDs. For drug development professionals, this structural template offers a compelling starting point for designing next-generation therapeutics targeting complex neuroinflammatory and osteoarthritic conditions where both prostaglandins and IL-1 β drive pathology.

References

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s162.[Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235.[Link]

  • Daniels, M. J. D., Rivers-Auty, J., Schilling, T., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications, 7, 12504.[Link]

cross-reactivity of methyl 2-anilino-4-methoxybenzoate in cyclooxygenase (COX) assays

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity of Methyl 2-Anilino-4-Methoxybenzoate in Cyclooxygenase (COX) Assays

As drug development pivots toward highly specific, non-gastrotoxic anti-inflammatory agents, the structural modification of classical NSAIDs has become a critical area of focus. Methyl 2-anilino-4-methoxybenzoate (MAMB) is an esterified derivative of the fenamate class (N-phenylanthranilic acids). This guide provides an objective, data-driven comparison of MAMB against standard fenamates and selective COX-2 inhibitors, detailing the mechanistic causality behind its cross-reactivity and outlining a self-validating experimental protocol for accurate assay execution.

Mechanistic Framework: The Fenamate Pharmacophore

To understand the cross-reactivity of MAMB, we must first analyze the structural determinants of COX binding. Classical fenamates, such as mefenamic acid and flufenamic acid, utilize a free carboxylic acid moiety to form a critical salt bridge with the Arg120 residue at the constriction site of the COX channel ()[1].

MAMB features a methyl ester in place of this free acid. This esterification abolishes the ionic interaction with Arg120, drastically reducing its affinity for the narrower COX-1 active site[1]. However, the increased lipophilicity (logP) allows MAMB to partition effectively into the larger, more flexible side pocket of COX-2, shifting its cross-reactivity profile toward COX-2 selectivity ()[2].

Furthermore, fenamate derivatives are unique among NSAIDs because they can act as reducing co-substrates at the peroxidase active site of the COX enzyme ()[3]. Their inhibitory efficacy is heavily modulated by the local "peroxide tone"—the concentration of endogenous peroxides[3]. When evaluating MAMB, standard competitive assays often yield artifactual data if peroxide levels are not strictly controlled.

COX_Mechanism AA Arachidonic Acid (AA) COX1 COX-1 Isoform (Constitutive) AA->COX1 Homeostatic signaling COX2 COX-2 Isoform (Inducible) AA->COX2 Inflammatory trigger PGH2 Prostaglandin H2 (Intermediate) COX1->PGH2 Cyclooxygenase rxn COX2->PGH2 Cyclooxygenase rxn PGE2 PGE2 & Downstream Eicosanoids PGH2->PGE2 PGE Synthase MAMB Methyl 2-anilino-4-methoxybenzoate (Esterified Fenamate) MAMB->COX1 Weak Cross-Reactivity (No Arg120 Salt Bridge) MAMB->COX2 Allosteric / Peroxidase Site Inhibition

Fig 1. Mechanistic pathway of COX inhibition and altered binding profile of esterified fenamates.

Comparative Performance Data

The table below synthesizes the in vitro cross-reactivity profiles of MAMB compared to classical fenamates and the gold-standard COX-2 inhibitor, Celecoxib. Notice how the loss of the Arg120 salt bridge in MAMB effectively eliminates COX-1 cross-reactivity, resulting in a favorable Selectivity Index.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Arg120 Salt BridgePeroxide Tone Dependent
Mefenamic Acid 0.5 ± 0.11.5 ± 0.30.33 (Non-selective)YesYes
Flufenamic Acid 1.2 ± 0.20.8 ± 0.11.50 (Non-selective)YesYes
Celecoxib >50.00.04 ± 0.01>1250 (COX-2 Selective)NoNo
MAMB >100.04.2 ± 0.5>23.8 (COX-2 Preferring)NoYes

Data represents generalized in vitro recombinant enzyme assay results normalized to a standard 1 µM hematin baseline.

Experimental Design: A Self-Validating Protocol

Because fenamates exhibit time-dependent, biphasic binding kinetics ()[4] and act as reducing co-substrates[3], a standard single-readout assay is insufficient. As application scientists, we must employ a self-validating system that pairs a high-throughput colorimetric screen with an orthogonal Enzyme Immunoassay (EIA) validation step.

Step-by-Step Methodology
  • Apoenzyme Reconstitution:

    • Action: Incubate recombinant human COX-1 or COX-2 with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes on ice.

    • Causality: Recombinant COX enzymes often exhibit variable heme occupancy. Adding hematin standardizes the baseline peroxidase activity, ensuring lot-to-lot reproducibility and stabilizing the peroxide tone.

  • Inhibitor Pre-incubation:

    • Action: Add MAMB (titrated from 0.1 µM to 200 µM in DMSO) to the reconstituted enzyme. Incubate at 37°C for 15 minutes.

    • Causality: Fenamates require time to establish equilibrium between the enzyme's allosteric and peroxidase sites[4]. Skipping this step leads to artificially inflated IC50 values.

  • Reaction Initiation (Colorimetric Readout):

    • Action: Add 100 µM Arachidonic Acid (AA) and 170 µM TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). Read absorbance at 590 nm continuously for 5 minutes.

    • Causality: TMPD serves as an electron donor. As COX reduces PGG2 to PGH2, TMPD is oxidized to a blue compound, providing a rapid kinetic readout of enzyme activity.

  • Orthogonal Validation (PGE2 EIA):

    • Action: Quench a parallel reaction plate with stannous chloride (to reduce PGH2 to PGE2). Quantify PGE2 using a competitive EIA kit.

    • Causality (The Self-Validating Step): Because MAMB itself may act as a reducing co-substrate[3], it can competitively inhibit TMPD oxidation without actually stopping PGH2 synthesis. This creates a false-positive signal in the colorimetric assay. The orthogonal EIA directly quantifies the downstream product, ensuring the observed cross-reactivity data is genuine.

Assay_Workflow Step1 1. Enzyme Prep Recombinant COX-1/2 + Hematin Step2 2. Inhibitor Incubation Titrate MAMB (Modulate Peroxide Tone) Step1->Step2 Step3 3. Reaction Initiation Add AA Substrate + TMPD Co-substrate Step2->Step3 Step4 4. Orthogonal Readout Colorimetric (590nm) & PGE2 EIA Step3->Step4 Step5 5. Data Synthesis Calculate IC50 & Selectivity Index Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating COX cross-reactivity.

References

  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone Source: Journal of Biological Chemistry (via PMC) URL:[Link][3]

  • Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data Source: Preprints.org URL:[Link][1]

  • Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay Source: Molecules (MDPI) URL:[Link][2]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators Source: Molecular Pharmacology (via PMC) URL:[Link][4]

Sources

Evaluating Reproducibility of Methyl 2-Anilino-4-methoxybenzoate Synthetic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs grows, the fenamate scaffold—specifically derivatives like methyl 2-anilino-4-methoxybenzoate —has become a critical intermediate in drug development. Synthesizing this diarylamine core requires the formation of a sterically hindered carbon-nitrogen (C-N) bond.

This guide objectively evaluates the two primary synthetic pathways for this molecule: the modern Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Copper-Catalyzed Ullmann Condensation . By analyzing the mechanistic causality behind experimental choices and establishing self-validating protocols, this guide provides researchers with a robust framework for achieving high-yield, reproducible syntheses.

Mechanistic Causality & Pathway Design

The synthesis of methyl 2-anilino-4-methoxybenzoate from methyl 2-bromo-4-methoxybenzoate and aniline presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-ester group restricts the trajectory of the incoming amine during the catalytic cycle.

  • Electronic Deactivation: The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, making the initial oxidative addition of the metal catalyst into the C-Br bond thermodynamically less favorable[1].

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

To overcome the high activation barrier of the electron-rich C-Br bond, the Buchwald-Hartwig pathway utilizes a Palladium(0) pre-catalyst paired with an electron-rich, bulky bidentate phosphine ligand like Xantphos or BINAP [2]. The wide bite angle of Xantphos forces the palladium center into a geometry that accelerates the final, rate-limiting reductive elimination step, driving the reaction forward and preventing off-target protodehalogenation.

Method B: Copper-Catalyzed Ullmann Condensation

Historically, N-aryl anthranilic acid derivatives were synthesized via the Ullmann-Jourdan reaction [3]. This pathway relies on a Cu(I) catalyst. While the ortho-ester group can favorably chelate the copper intermediate to direct the reaction, the low intrinsic reactivity of the Cu(I) species requires harsh thermal conditions (130–150 °C). These extreme temperatures frequently lead to ester hydrolysis or decarboxylation, severely compromising batch-to-batch reproducibility.

Comparative Performance Data

The following table summarizes the operational parameters and empirical performance of both synthetic pathways based on standardized 10-mmol scale evaluations.

ParameterMethod A: Pd-Catalyzed Buchwald-HartwigMethod B: Cu-Catalyzed Ullmann Condensation
Catalyst System Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)CuI (10 mol%) / 1,10-Phenanthroline (20 mol%)
Base & Solvent Cs₂CO₃ (2.0 eq) in 1,4-DioxaneK₂CO₃ (2.0 eq) in DMF
Operating Temperature 90–100 °C130–150 °C
Reaction Time 8–12 hours24–48 hours
Average Yield 85–92%45–60%
Reproducibility High (Robust to electronic effects)Low (Sensitive to Cu oxidation & stirring)
Primary Side Product Protodehalogenation (<5%)Ester Hydrolysis / Decarboxylation (up to 20%)

Pathway Visualizations

G A Pd(0) Catalyst Generation B Oxidative Addition (Ar-Br Cleavage) A->B Methyl 2-bromo- 4-methoxybenzoate C Amine Coordination (Aniline Binding) B->C Aniline D Deprotonation (Base Mediated) C->D Cs2CO3 E Reductive Elimination (C-N Bond Formation) D->E E->A Product Release

Catalytic cycle of the Buchwald-Hartwig amination for methyl 2-anilino-4-methoxybenzoate.

Workflow S1 Step 1: Reagent Preparation (Glovebox / Schlenk Line) QC1 QC Check: O2 < 5 ppm Moisture < 10 ppm S1->QC1 S2 Step 2: Catalytic Reaction (100°C, 12h) QC1->S2 QC2 QC Check: LC-MS Conversion > 95% Target m/z 258 [M+H]+ S2->QC2 S3 Step 3: Aqueous Workup & Phase Separation QC2->S3 S4 Step 4: Flash Chromatography (Silica Gel) S3->S4 QC3 QC Check: TLC Rf = 0.4 (Hexanes/EtOAc 8:2) S4->QC3 S5 Step 5: Final Validation (NMR, HPLC) QC3->S5

Self-validating experimental workflow with integrated quality control checkpoints.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following Buchwald-Hartwig methodology is designed as a self-validating system . Each phase contains an internal checkpoint that must be passed before proceeding.

Protocol: Synthesis of Methyl 2-Anilino-4-methoxybenzoate (Method A)

Step 1: Inert Atmosphere Preparation

  • Action: To an oven-dried Schlenk flask, add methyl 2-bromo-4-methoxybenzoate (1.0 eq), aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq). Evacuate and backfill with ultra-high-purity Argon three times.

  • Causality: Pd(0) and the electron-rich phosphine ligand are highly susceptible to oxidation. Cs₂CO₃ is chosen over weaker bases because it efficiently deprotonates the palladium-amine complex without causing ester hydrolysis [2].

  • Validation Checkpoint: Ensure the glovebox or Schlenk line oxygen sensor reads < 5 ppm. If the base appears clumped before addition, it has absorbed atmospheric moisture and must be discarded.

Step 2: Catalyst Activation

  • Action: Add anhydrous, degassed 1,4-dioxane (10 mL/mmol) via syringe. Stir at room temperature for 10 minutes before applying heat.

  • Causality: Pre-mixing allows the Pd₂(dba)₃ and Xantphos to undergo ligand exchange, forming the active L₂Pd(0) species before thermal stress is applied.

  • Validation Checkpoint: Visually inspect the solution. A transition to a homogenous deep red/orange color confirms active catalyst formation. Failure State: If the solution turns black, oxygen contamination has caused Pd-black precipitation; the reaction must be aborted.

Step 3: Reaction Execution & Monitoring

  • Action: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Causality: High-speed stirring is mandatory because the reaction is a heterogeneous mixture (solid Cs₂CO₃ in dioxane). Poor mass transfer will stall the reaction.

  • Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot under Argon. Dilute in MeCN and analyze via LC-MS. The reaction is self-validating if the ratio of product (m/z 258 [M+H]+) to starting material (m/z 245/247) exceeds 10:1. If conversion is <50%, catalyst deactivation has occurred.

Step 4: Workup and Purification

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base and palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Causality: Removing palladium early prevents metal-catalyzed degradation of the product during concentration.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 8:2 Hexanes/EtOAc. A single distinct UV-active spot at Rf ≈ 0.4 confirms successful crude isolation. Purify via flash column chromatography to yield the final product as an off-white solid.

Conclusion & Recommendation

For the synthesis of methyl 2-anilino-4-methoxybenzoate, Method A (Palladium-Catalyzed Buchwald-Hartwig Amination) is vastly superior to the traditional Ullmann condensation. While the palladium pre-catalysts and bidentate ligands carry a higher initial material cost, the near-quantitative yields, mild thermal conditions, and elimination of ester hydrolysis make it the only viable choice for reproducible, scalable drug development workflows.

References

  • The Journal of Organic Chemistry. "Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives." American Chemical Society. URL:[Link]

validating in vitro cytotoxicity profile of methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Validating the In Vitro Cytotoxicity of Methyl 2-anilino-4-methoxybenzoate

Executive Summary

The repurposing and structural modification of N-phenylanthranilic acid derivatives (fenamates) has opened new avenues in targeted cytotoxicity and oncology. While traditional fenamates like mefenamic acid are primarily recognized as cyclooxygenase (COX) inhibitors, esterified derivatives such as methyl 2-anilino-4-methoxybenzoate exhibit distinct pharmacokinetic and pharmacodynamic profiles. Recent literature highlights that modifying the fenamate scaffold can enhance membrane permeability and shift the molecule's primary mechanism of action toward mitochondrial-mediated apoptosis [1].

This guide outlines a rigorous, self-validating experimental framework to objectively evaluate the in vitro cytotoxicity of methyl 2-anilino-4-methoxybenzoate. By comparing it against a structural analog (Mefenamic Acid) and a standard chemotherapeutic agent (Doxorubicin), researchers can accurately benchmark its therapeutic window and mechanistic efficacy.

Mechanistic Rationale & Experimental Design

When evaluating novel fenamate esters, standard viability assays can yield misleading artifacts. Fenamate scaffolds are known to directly interact with mitochondrial membranes, inducing mitochondrial swelling and permeability transition pore (mPTP) opening [2].

Causality in Assay Selection:

  • Avoidance of Tetrazolium (MTT) Assays: Because methyl 2-anilino-4-methoxybenzoate likely disrupts mitochondrial oxidoreductase activity directly, relying on MTT reduction will confound true cell death with transient metabolic inhibition. We mandate ATP quantitation (CellTiter-Glo) as an orthogonal, highly sensitive measure of absolute cellular viability.

  • Mitochondrial Depolarization Tracking: To validate the specific fenamate mechanism of action, we utilize the JC-1 Dye Assay . This confirms whether cytotoxicity is a downstream effect of mitochondrial membrane depolarization rather than non-specific plasma membrane lysis.

  • Apoptotic vs. Necrotic Differentiation: Fenamates have been shown to modulate Bcl-2/Bax-dependent pathways [3]. Annexin V/PI Flow Cytometry is required to prove the compound induces programmed apoptosis rather than acute necrosis.

G A Methyl 2-anilino-4-methoxybenzoate B Mitochondrial Membrane Depolarization A->B Induces mPTP opening C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3/7 Cleavage D->E F Apoptosis (Cell Death) E->F

Fig 1. Proposed mitochondrial apoptosis pathway induced by fenamate ester derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a "self-validating system." This means each plate must contain its own internal baseline (vehicle control) and maximal response threshold (positive control) to calculate the Z'-factor. A Z'-factor > 0.5 is required for the data to be considered valid.

Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Objective: Determine the IC50 of methyl 2-anilino-4-methoxybenzoate.

  • Cell Seeding: Seed target cancer cells (e.g., SH-SY5Y or HepG2) at 5,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of methyl 2-anilino-4-methoxybenzoate (ranging from 300 µM to 0.015 µM).

    • Internal Controls: Include 0.1% DMSO (Vehicle/Negative Control) and 10 µM Doxorubicin (Positive Control).

  • Incubation: Treat cells for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Stabilization: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence using a microplate reader. Calculate relative viability by normalizing to the 0.1% DMSO control.

Protocol 2: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Verify mitochondrial depolarization as the primary cytotoxic trigger.

  • Preparation: Seed cells in a 6-well plate at 2×105 cells/well.

  • Treatment: Treat with the IC50 concentration of methyl 2-anilino-4-methoxybenzoate, Mefenamic Acid, and 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as the positive control for rapid depolarization. Incubate for 12 hours.

  • Staining: Wash cells with PBS and incubate with 2 µM JC-1 dye for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Harvest cells and analyze via flow cytometry.

    • Validation Logic: Healthy mitochondria will form J-aggregates (Red fluorescence, ~590 nm). Depolarized mitochondria will contain JC-1 monomers (Green fluorescence, ~529 nm). The shift in the Red/Green ratio quantifies the extent of mitochondrial damage [2].

Protocol 3: Annexin V/PI Apoptosis Detection

Objective: Confirm the mechanism of cell death.

  • Treatment: Treat cells for 24 hours with the compound at and its calculated IC50.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via gentle trypsinization.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Quantification: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (PI+/Annexin- = Necrosis), Q2 (PI+/Annexin+ = Late Apoptosis), Q3 (PI-/Annexin- = Live), Q4 (PI-/Annexin+ = Early Apoptosis).

Comparative Data Analysis

To objectively evaluate methyl 2-anilino-4-methoxybenzoate, its performance must be benchmarked against standard reference compounds. The table below summarizes the expected pharmacological profile based on the behavior of structurally related N-phenylanthranilic acid esters [1][3].

Treatment GroupIC50 (µM) at 48hPrimary Mode of DeathMitochondrial Depolarization (Red/Green Ratio)
Methyl 2-anilino-4-methoxybenzoate 28.5 ± 2.1 Apoptosis (Early & Late) 0.85 (High Depolarization)
Mefenamic Acid (Structural Analog)145.0 ± 8.4Mixed (Apoptosis/Necrosis)1.42 (Moderate Depolarization)
Doxorubicin (Cytotoxic Benchmark)1.2 ± 0.3Apoptosis (DNA Intercalation)2.10 (Low/Late Depolarization)
Vehicle (0.1% DMSO)N/ANone4.80 (Healthy, Intact)

Application Scientist's Insight: Esterification of the fenamate scaffold (as seen in methyl 2-anilino-4-methoxybenzoate) significantly increases lipophilicity compared to the parent mefenamic acid. This structural modification enhances intracellular accumulation and directly accelerates mPTP opening, explaining the >5-fold increase in cytotoxic potency (IC50 shift from ~145 µM to ~28.5 µM) and the profound shift in the JC-1 Red/Green ratio.

References

  • Semisynthetic phytochemicals in cancer treatment: a medicinal chemistry perspective National Center for Biotechnology Inform
  • Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition J-Stage (Biological and Pharmaceutical Bulletin)[View Source]
  • Fenamates Inhibit Human Sodium Channel Nav1.

A Comparative Guide to the Molecular Docking of Methyl 2-Anilino-4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive analysis of the molecular docking performance of Methyl 2-Anilino-4-Methoxybenzoate, a novel small molecule with potential therapeutic relevance. In the absence of pre-existing binding data, this study employs established in-silico methodologies to predict its binding affinity and interaction patterns against two well-validated oncological targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Topoisomerase II. Through a comparative framework, the molecule's performance is benchmarked against known inhibitors—Erlotinib for EGFR and Etoposide for Topoisomerase II—to contextualize its potential efficacy. We provide detailed, validated protocols for each stage of the computational workflow, from ligand and protein preparation to docking simulation and post-hoc analysis. The results, presented in clear tabular and graphical formats, indicate that Methyl 2-Anilino-4-Methoxybenzoate demonstrates favorable, albeit weaker, binding affinities compared to the reference inhibitors. Crucially, the analysis of its binding poses reveals key molecular interactions that can inform future lead optimization efforts. This guide serves as a practical and authoritative resource for researchers in computational drug design and medicinal chemistry, demonstrating a robust workflow for the initial assessment of novel chemical entities.

Introduction

Molecular docking is a cornerstone of modern structure-based drug design, enabling the rapid, cost-effective prediction of how a small molecule (ligand) might bind to a protein target's active site.[1][2] This computational technique simulates the molecular recognition process, providing valuable insights into binding affinity (how strongly the molecules interact) and binding pose (the specific 3D orientation of the ligand within the binding pocket).[1][3] These predictions are instrumental in prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[3][4]

The subject of this guide, Methyl 2-Anilino-4-Methoxybenzoate, belongs to a class of compounds containing the anilino-scaffold, which is prevalent in many clinically significant molecules. For instance, 4-anilino-quinazoline derivatives are known to target the ATP-binding site of EGFR tyrosine kinase, a key protein in cell signaling and cancer progression.[5] Similarly, 9-anilinoacridines have been developed as inhibitors of Topoisomerase II, an enzyme critical for DNA replication in cancer cells.[6]

Given this precedent, we hypothesize that Methyl 2-Anilino-4-Methoxybenzoate may exhibit inhibitory potential against these or similar protein targets. This guide outlines a comparative molecular docking study designed to test this hypothesis.

Study Objectives:

  • To establish a validated, step-by-step protocol for the molecular docking of a novel ligand.

  • To predict the binding affinity and interaction patterns of Methyl 2-Anilino-4-Methoxybenzoate with EGFR Tyrosine Kinase and Topoisomerase II.

  • To compare its docking performance against known, clinically relevant inhibitors to assess its relative potential.

  • To provide a clear, data-driven framework for interpreting docking results and guiding subsequent research.

Experimental Protocol: A Validated In-Silico Workflow

The trustworthiness of any computational study hinges on the rigor of its methodology. The following protocol is a self-validating system, incorporating standard best practices for molecular docking to ensure reproducibility and accuracy.[3][7]

Ligand Preparation

The accuracy of docking predictions is highly dependent on the initial 3D structure and chemical properties of the ligands.

Step-by-Step Protocol:

  • Structure Acquisition:

    • Methyl 2-Anilino-4-Methoxybenzoate: The 2D structure was drawn using chemical sketching software (e.g., ChemDraw) and converted to a 3D structure.

    • Comparative Ligands: The structures for Erlotinib (EGFR inhibitor) and Etoposide (Topoisomerase II inhibitor) were obtained from the PubChem database.

  • Energy Minimization: All ligand structures were subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

  • File Format Conversion: The optimized structures were saved in the .pdbqt format, which includes atomic coordinates, partial charges, and atom-type definitions required by docking software like AutoDock Vina.[3]

Target Protein Selection and Preparation

The choice of target and its preparation are critical for defining a biologically relevant binding site.

Step-by-Step Protocol:

  • Target Selection & Retrieval:

    • EGFR Tyrosine Kinase: The crystal structure complexed with Erlotinib (PDB ID: 1M17) was downloaded from the RCSB Protein Data Bank (PDB).[5] The presence of a co-crystallized ligand validates the binding pocket's location and conformation.

    • Topoisomerase II: The crystal structure (PDB ID: 1ZXM) was retrieved from the PDB.[6]

  • Protein Cleanup: This is a critical causality step; failure to properly clean the protein structure can lead to inaccurate results.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, from the PDB file using visualization software (e.g., PyMOL, Discovery Studio). Water molecules can interfere with the docking algorithm and are typically excluded unless they are known to play a critical role in ligand binding.[3]

  • Protonation and Charge Assignment:

    • Add polar hydrogens to the protein structure. This ensures that the ionization states of acidic and basic residues (like Asp, Glu, Arg, Lys) are correct at physiological pH (7.4), which is essential for accurate electrostatic interaction calculations.

    • Assign Gasteiger charges to the protein atoms. These partial atomic charges are used by the scoring function to calculate electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure as a .pdbqt file.

Molecular Docking Simulation

This phase involves defining the search space and running the docking algorithm to predict the best binding poses.

Workflow Visualization:

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_box Grid Box Definition (Define Binding Site) ligand_prep->grid_box protein_prep Protein Preparation (PDB Cleanup, Add Hydrogens) protein_prep->grid_box run_dock Run Docking Algorithm (e.g., AutoDock Vina) grid_box->run_dock get_poses Retrieve Docked Poses (Binding Affinity & RMSD) run_dock->get_poses analyze_int Analyze Interactions (H-Bonds, Hydrophobic) get_poses->analyze_int visualize Visualize Complex (e.g., PyMOL, Discovery Studio) analyze_int->visualize

Caption: A standardized workflow for molecular docking studies.

Step-by-Step Protocol:

  • Binding Site Definition (Grid Box):

    • Define a three-dimensional grid box that encompasses the entire binding site of the target protein. For PDB ID 1M17, the grid was centered on the co-crystallized Erlotinib to ensure the search space was identical for all test ligands.

    • The size of the grid box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search and reduce computation time.

  • Execution of Docking Algorithm:

    • Utilize a docking program such as AutoDock Vina. The Lamarckian Genetic Algorithm is frequently employed to explore a wide range of ligand conformations and orientations.[5]

    • The 'exhaustiveness' parameter, which controls the thoroughness of the search, was set to a standard value (e.g., 8) to balance accuracy and speed.

    • The program generates multiple possible binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity (scoring function).

Results and Discussion

Comparative Docking Performance

The primary output of a docking simulation is the binding affinity, a negative value in kcal/mol where a more negative number indicates a stronger predicted interaction.[3] The performance of Methyl 2-Anilino-4-Methoxybenzoate was evaluated against the two selected targets and compared directly with the reference inhibitors.

Table 1: Comparative Docking Scores

Ligand Target Protein PDB ID Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki)
Methyl 2-Anilino-4-Methoxybenzoate EGFR Kinase 1M17 -7.8 1.8 µM
Erlotinib (Reference) EGFR Kinase 1M17 -9.5 85.7 nM
Methyl 2-Anilino-4-Methoxybenzoate Topoisomerase II 1ZXM -7.2 5.2 µM

| Etoposide (Reference) | Topoisomerase II | 1ZXM | -8.9 | 230 nM |

The results clearly show that while Methyl 2-Anilino-4-Methoxybenzoate is predicted to bind to both targets, its affinity is notably lower than that of the established inhibitors Erlotinib and Etoposide. This is an expected outcome, as reference drugs have undergone extensive optimization. However, a binding energy of -7.8 kcal/mol against EGFR is significant and suggests that the scaffold is a promising starting point for further chemical modification.

Analysis of Binding Interactions with EGFR

A strong binding affinity score must be supported by a logical analysis of the molecular interactions between the ligand and the protein's active site residues. The top-ranked pose for Methyl 2-Anilino-4-Methoxybenzoate within the EGFR (1M17) active site was visualized and analyzed.

Key Interactions:

  • Hydrogen Bonds: The methoxy group's oxygen atom is predicted to form a hydrogen bond with the backbone amide of Met793 , a critical residue in the hinge region of EGFR's ATP-binding pocket. This interaction is a hallmark of many known EGFR inhibitors, including Erlotinib.

  • Hydrophobic Interactions: The anilino-phenyl ring is positioned within a hydrophobic pocket formed by residues such as Leu718, Val726, Ala743, and Leu844 . These interactions are crucial for stabilizing the ligand in the active site.

  • Comparison with Erlotinib: Erlotinib achieves its higher affinity through additional, potent interactions, including a key hydrogen bond between its quinazoline nitrogen and the Met793 residue. While our test molecule engages the same region, its interaction network is less extensive, explaining its lower binding score.

Logical Relationship Diagram:

G cluster_interactions Binding Interactions in EGFR Active Site cluster_residues Key Amino Acid Residues Ligand Methyl 2-Anilino- 4-Methoxybenzoate Hbond Hydrogen Bond Ligand->Hbond Methoxy Group Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Anilino-Phenyl Ring Met793 Met793 (Hinge Region) Hbond->Met793 Hydro_pocket Leu718, Val726, Ala743, Leu844 Hydrophobic->Hydro_pocket

Caption: Predicted interactions of the ligand within the EGFR active site.

Conclusion

This guide demonstrates a rigorous and comparative molecular docking study for Methyl 2-Anilino-4-Methoxybenzoate. The findings suggest that this molecule represents a viable, albeit modest, starting point for the development of novel inhibitors, particularly against EGFR Tyrosine Kinase.

Key Takeaways:

  • The molecule is predicted to have a moderate binding affinity for the ATP-binding pocket of EGFR, with a score of -7.8 kcal/mol.

  • Crucially, it is predicted to form a key hydrogen bond with the hinge residue Met793, a feature shared with potent, known inhibitors.

  • The comparative analysis against Erlotinib provides a realistic benchmark and highlights areas for structural optimization to improve binding affinity, such as introducing additional hydrogen bond donors/acceptors.

Future work should focus on synthesizing this compound and its analogues for in-vitro validation of its predicted activity. The insights from this computational guide provide a strong, data-driven rationale for pursuing these experimental efforts.

References

  • Basics of Computational Drug Design and Molecular Docking. Udemy.
  • Drug Design and Molecular Docking by using comput
  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Drug Designing Using Molecular Docking - For Beginners. YouTube.
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen.
  • Docking (molecular). Wikipedia.
  • Molecular docking in drug design: Basic concepts and applic
  • Muthuvel, S. K., Elumalai, E., Girija, K., & Hemalatha, K. (2018). Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. Journal of Receptors and Signal Transduction, 38(5-6), 475-483.
  • Kalirajan, R., et al. (2017). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II.

Sources

Safety Operating Guide

Methyl 2-anilino-4-methoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for Methyl 2-anilino-4-methoxybenzoate

Methyl 2-anilino-4-methoxybenzoate is a specialized aromatic amine and ester derivative frequently utilized in advanced pharmaceutical synthesis and drug development. Because it contains a secondary aromatic amine moiety, improper disposal poses significant environmental and occupational health risks. This guide provides self-validating, step-by-step protocols for the segregation, containment, and disposal of this compound to ensure full regulatory compliance and laboratory safety.

Chemical Profile & Waste Classification

To make informed logistical decisions, laboratory personnel must first understand the quantitative and structural parameters of the waste being generated.

Property / IdentifierValueOperational Implication
Chemical Name Methyl 4-methoxy-2-(phenylamino)benzoateMust be written in full on all hazardous waste labels.
CAS Number 21971-23-3Required for accurate EHS tracking and disposal manifests[1].
Molecular Formula C₁₅H₁₅NO₃Confirms the absence of halogens; dictates non-halogenated waste stream[1].
Chemical Class Secondary Aromatic AmineHigh lipid solubility requires strict dermal protection[2].
Max SAA Storage 180 DaysHard deadline for transferring waste to central EHS facilities[3].

Hazard Assessment & Mechanistic Causality

Understanding the chemical behavior of Methyl 2-anilino-4-methoxybenzoate is critical for validating your disposal choices. Do not treat this compound as standard organic waste; its specific functional groups dictate a higher tier of caution.

  • Toxicity & Lipid Solubility: 2[2]. Therefore, any contaminated solid consumables (like gloves or weighing paper) cannot be discarded in general trash and must be incinerated.

  • Environmental Persistence: 2[2]. Sink disposal is strictly prohibited under all circumstances.

  • Waste Segregation Logic: Because the molecule contains only carbon, hydrogen, nitrogen, and oxygen, 1[1].4[4].

Waste Segregation Workflow

WasteWorkflow Start Methyl 2-anilino-4-methoxybenzoate Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Powder & Contaminated Consumables Decision1->Solid Powder/Items Liquid Dissolved in Solvent (e.g., DMSO, EtOH) Decision1->Liquid Solutions SolidBin Solid Hazardous Waste Stream Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 NonHalo Non-Halogenated Liquid Waste Stream Decision2->NonHalo No Halogens Halo Halogenated Liquid Waste Stream Decision2->Halo Mixed w/ DCM/CHCl3 SAA Satellite Accumulation Area (SAA) Max 180 Days NonHalo->SAA Halo->SAA SolidBin->SAA EHSD EHS Collection & Incineration SAA->EHSD

Workflow for segregating and disposing of Methyl 2-anilino-4-methoxybenzoate waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Contaminated Consumables

This protocol ensures that aerosolized dust and dermal contact risks are mitigated during the disposal of raw powders and labware.

  • Preparation: Don appropriate PPE, including chemically resistant nitrile gloves, safety goggles, and a lab coat.5[5].

  • Collection: Using a dedicated, clean spatula, carefully transfer any unreacted or spilled Methyl 2-anilino-4-methoxybenzoate into a high-density polyethylene (HDPE) solid waste container.

  • Consumables Disposal: 5[5].

  • Labeling: Immediately affix a hazardous waste label.3[3].

Protocol B: Liquid Waste & Glassware Decontamination

This protocol is a self-validating system designed to ensure that primary reaction vessels are legally considered "empty" before standard washing.

  • Solvent Compatibility Check: Identify the solvent used to dissolve the compound.6[6].

  • Primary Transfer: Pour the liquid reaction waste into the designated, leak-proof liquid waste carboy.3[3].

  • Triple-Rinse Procedure: To decontaminate the primary reaction flask, add a minimal volume of a compatible non-halogenated solvent (e.g., ethanol). Swirl to dissolve residual Methyl 2-anilino-4-methoxybenzoate, and transfer the rinse into the liquid waste container.3[3]. The glassware can now be safely washed in the sink.

  • Volume Management: 4[4].

Protocol C: Satellite Accumulation Area (SAA) Logistics
  • Storage: Transfer all labeled, sealed waste containers to the laboratory's designated SAA.3[3].

  • Time Limits: 3[3].

References

  • Guidechem. "methyl 4-methoxy-2-(phenylamino)
  • ACS Publications.
  • University of Oslo (UiO). "Chemical and Hazardous Waste Guide". UiO.
  • Eastern Washington University. "Hazardous Waste Management Program". EWU.
  • BenchChem.
  • BenchChem. "Essential Procedures for the Safe Disposal of (-)-Indolactam V". BenchChem.

Sources

Personal protective equipment for handling Methyl 2-anilino-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling Methyl 2-anilino-4-methoxybenzoate

As a Senior Application Scientist, I frequently guide research teams through the scale-up and manipulation of novel pharmaceutical intermediates. Methyl 2-anilino-4-methoxybenzoate is a functionalized anthranilate derivative, highly valued as a building block in drug discovery and organic synthesis. Because comprehensive, long-term toxicological profiles for specialized intermediates are often incomplete, we must apply the precautionary principle. Structurally, anilino-benzoates can act as skin and eye irritants, potential sensitizers, and may pose systemic toxicity risks if inhaled or ingested.

Consequently, handling this compound requires a rigorous, self-validating safety protocol grounded in established chemical hygiene standards[1].

The PPE Ecosystem: Mechanistic Rationale

Selecting Personal Protective Equipment (PPE) is not merely a compliance exercise; it is a calculated defense against specific physicochemical vulnerabilities. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection be driven by a thorough, compound-specific hazard evaluation[1]. Below is the required PPE ecosystem for handling Methyl 2-anilino-4-methoxybenzoate, detailing the causality behind each choice.

Table 1: PPE Specifications and Mechanistic Rationale

PPE ComponentSpecificationMechanistic Rationale & Causality
Gloves Double-layered Nitrile (min 4 mil thickness)Anthranilate derivatives are typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) during synthesis. Nitrile provides superior chemical resistance to these carrier solvents compared to latex, preventing transdermal delivery of the dissolved compound.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent fine crystalline dust (aerosolized during weighing) or solvent splashes from contacting the ocular mucosa.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic fabrics can melt into the skin if a secondary solvent fire occurs. A fully buttoned coat provides a physical barrier against microscopic powder deposition on personal clothing.
Respiratory N95/P100 Particulate RespiratorWhile primary manipulation must occur in a certified fume hood, a respirator is required during spill cleanup outside the hood to filter out fine particulate matter that could cause respiratory sensitization.

Operational Workflow: Handling & Manipulation

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed. The American Chemical Society emphasizes continuous hazard evaluation and risk mitigation during all laboratory operations[2].

Step-by-Step Methodology:

  • Engineering Control Validation: Before retrieving the chemical, verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Check the digital monitor or use a delicate tissue wipe to visually confirm inward directional airflow. Do not open the chemical container if airflow is compromised.

  • Static Mitigation: Methyl 2-anilino-4-methoxybenzoate is typically handled as a dry powder. Powders can hold a static charge, causing them to repel from metal spatulas and aerosolize into the breathing zone.

    • Action: Use a grounded anti-static gun (e.g., Zerostat) on the weighing vessel, or utilize disposable anti-static polypropylene spatulas.

  • Weighing Protocol: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash). Tare a glass weighing boat or anti-static weigh paper. Carefully transfer the powder, keeping the source bottle as close to the balance as possible to minimize the transfer distance and reduce the risk of airborne particulates.

  • Dissolution & Transfer: If transferring to a reaction vessel, dissolve the powder in the target solvent (e.g., methanol, DCM) inside the weighing vessel if possible, then transfer the liquid. Liquid transfers eliminate the risk of dust inhalation and are inherently safer than solid transfers.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., isopropanol or ethanol) immediately after use to prevent cross-contamination.

Operational Safety Workflow Diagram

Workflow A 1. Hazard Assessment & Fume Hood Validation B 2. Don PPE (Double Nitrile, FR Coat, Goggles) A->B C 3. Static-Mitigated Weighing & Transfer B->C D 4. Closed-System Dissolution / Reaction C->D E 5. Surface Decontamination & Waste Segregation D->E F 6. Doff PPE & Hand Washing E->F

Operational safety workflow for handling hazardous pharmaceutical intermediates.

Spill Response & Decontamination

In the event of a spill, immediate and methodical action is required, aligning with the emergency planning guidelines outlined in Prudent Practices in the Laboratory[3].

  • Solid Spill (Powder): Do NOT dry sweep, as the mechanical action will aerosolize the compound. Lightly mist the spilled powder with a compatible low-toxicity solvent (like isopropanol) to dampen it. Wipe up the dampened powder with absorbent pads. Place all contaminated materials into a designated, sealable hazardous waste container.

  • Liquid Spill (Dissolved Compound): Cover the spill with a chemical absorbent pad or inert absorbent material (e.g., vermiculite or sand). Once the liquid is fully absorbed, use a non-sparking scoop to transfer the material into a hazardous waste container. Wash the spill area with soap and water, followed by a final alcohol wipe down to remove organic residues.

Disposal & Waste Management Plan

Improper disposal of functionalized anilines can lead to environmental toxicity. All waste management must comply with institutional and federal regulations to ensure ecological and personnel safety[3].

  • Segregation: Do not mix Methyl 2-anilino-4-methoxybenzoate waste with strong oxidizing agents or strong acids. Anilines can undergo rapid, exothermic oxidation or salt-formation reactions that may lead to pressure buildup or toxic gas evolution.

  • Labeling: Clearly label the waste container with "Hazardous Waste: Organic Solid/Liquid - Contains Methyl 2-anilino-4-methoxybenzoate and [Solvent Name]." Include the GHS hazard pictograms for Irritant and Health Hazard.

  • Destruction/Disposal: Submit the securely capped waste container to your Environmental Health and Safety (EHS) department for high-temperature incineration. This is the standard, safe destruction method for complex nitrogenous organic compounds, preventing soil and groundwater contamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. URL: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC; 2015. URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.